Calcium oxalate monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;oxalate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHWSGSWNOHVHO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2CaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25454-23-3 (Parent), 144-62-7 (Parent) | |
| Record name | Calcium oxalate monohydrate | |
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DSSTOX Substance ID |
DTXSID50973513 | |
| Record name | Calcium ethanedioate--water (1/1/1) | |
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Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder or lumps; Odorless; [Alfa Aesar MSDS] | |
| Record name | Calcium oxalate monohydrate | |
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CAS No. |
118175-19-2, 5794-28-5 | |
| Record name | Calcium, [ethanedioato(2-)-κO1,κO2]-, monohydrate labeled with deuterium | |
| Source | CAS Common Chemistry | |
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| Record name | Calcium oxalate monohydrate | |
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| Record name | Calcium ethanedioate--water (1/1/1) | |
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| Record name | Calcium oxalate monohydrate | |
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| Record name | CALCIUM OXALATE MONOHYDRATE | |
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Mechanisms of Calcium Oxalate Monohydrate Crystallization
Supersaturation and Nucleation of COM
The initial driving force for the crystallization of calcium oxalate (B1200264) monohydrate is supersaturation, a state where the concentration of calcium and oxalate ions in a solution exceeds its equilibrium solubility. mdpi.com When the solution becomes sufficiently supersaturated, the formation of a new solid phase through nucleation is initiated. mdpi.com This process can be described by classical nucleation theory, which involves the formation of a stable nucleus that must overcome an energy barrier to grow. mdpi.comfrontiersin.org
Homogeneous vs. Heterogeneous Nucleation Pathways
Nucleation of COM can occur through two primary pathways: homogeneous and heterogeneous nucleation. mdpi.com
Homogeneous nucleation occurs spontaneously within a supersaturated solution without the influence of any foreign surfaces. mdpi.comfrontiersin.org This process typically requires a high level of supersaturation to overcome the energy barrier for nucleus formation and is generally a slower process. mdpi.com
Heterogeneous nucleation is the more common pathway for COM formation in biological systems. mdpi.comnih.gov It occurs when nucleation is initiated on a pre-existing surface or substrate. mdpi.com These substrates can include other crystals, proteins, or cellular debris. mdpi.comnih.gov Heterogeneous nucleation requires a lower degree of supersaturation compared to homogeneous nucleation because the foreign surface reduces the energy barrier for nucleus formation. mdpi.comnih.gov The presence of colloidal phosphate (B84403), for instance, appears to favor the formation of calcium oxalate dihydrate crystals through heterogeneous nucleation. researchgate.net
The determination of whether nucleation is homogeneous or heterogeneous can be inferred from experimental kinetic parameters. nih.gov For COM, under certain experimental conditions within droplets, nucleation has been identified as heterogeneous. nih.gov
Induction Time and Critical Nucleus Parameters
The induction time is a key parameter in crystallization studies, representing the time elapsed from the creation of a supersaturated solution to the formation of detectable crystals. researchgate.netresearchgate.net It is inversely related to the nucleation rate; a longer induction time signifies slower nucleation. mdpi.com The induction time decreases exponentially as the supersaturation ratio increases. researchgate.netresearchgate.net
From induction time measurements, and by applying classical nucleation theory, it is possible to calculate critical nucleus parameters such as the radius of the critical nucleus and the free energy barrier for nucleation. researchgate.netresearchgate.net As the supersaturation ratio increases, both the free energy change and the radius of the critical nucleus decrease, making nucleation more favorable. researchgate.net
Crystal Growth of COM
Once stable nuclei have formed, they begin to grow by the incorporation of calcium and oxalate ions from the surrounding solution. This growth process is critical in determining the final size and morphology of the COM crystals.
Molecular Step Growth Mechanisms
The growth of COM crystals often occurs via a molecular step growth mechanism . pnas.org This involves the attachment of ions not to the entire crystal face at once, but rather at specific sites on the crystal surface known as steps and kinks. acs.org In situ atomic force microscopy (AFM) has been instrumental in revealing the molecular-scale details of this process. pnas.orgacs.org
Two primary pathways for the incorporation of calcium and oxalate ions into the molecular steps of a COM crystal have been identified:
Direct Incorporation: Ions from the solution can directly attach to the molecular steps. acs.org
Surface Diffusion: This is considered the primary pathway. acs.orgnih.govacs.org Ions first adsorb onto the flat terraces of the crystal surface and then diffuse across the surface to be incorporated at the step kinks. acs.orgnih.govacs.org
Inhibitors can also affect crystal growth by interacting with these molecular steps. For example, citrate (B86180) and osteopontin (B1167477) have been shown to pin the motion of steps on different crystal faces, thereby inhibiting growth and modifying the crystal's habit. pnas.org The effectiveness of these inhibitors is determined by the specific stereochemical interactions between the inhibitor molecule and the crystal surface. pnas.org
Adsorption and Diffusion of Ions onto Crystal Surfaces
The growth of calcium oxalate monohydrate crystals from a solution is fundamentally a two-step process. Initially, calcium (Ca²⁺) and oxalate (C₂O₄²⁻) ions are adsorbed from the bulk solution onto the crystal's terraces. acs.orgnih.govacs.orgresearchgate.netosti.gov Following adsorption, these ions diffuse across the surface to be incorporated into the crystal lattice at active growth sites. acs.orgnih.govacs.orgresearchgate.netosti.gov
In situ atomic force microscopy (AFM) studies have revealed that the adsorption of ions onto the crystal terrace is the primary and rate-controlling stage for the molecular step growth of COM. acs.orgnih.govacs.org This means that once the ions are on the surface, their subsequent diffusion and integration into the crystal lattice occur relatively quickly, provided that active growth sites are available. acs.org This surface-controlled mechanism is further supported by the second-order dependence of crystallization rates on the concentration of reactants. wisdomlib.org The process is feasible, spontaneous, and endothermic in nature. researchgate.net
The adsorption of other molecules, such as inhibitors, can significantly impact this process. For instance, phosphorylated peptides of osteopontin can adsorb to the COM crystal surface, with their phosphate and carboxylate groups interacting in specific orientations. karger.com Similarly, ethylenediaminetetraacetic dianhydride (EDTAD) has been shown to increase the adsorption capacity of certain enzymes onto COM crystals. researchgate.net
Role of Kink Sites in Step Advancement
Crystal growth occurs at "steps" on the crystal surface, which are ledges one or more molecular layers high. These steps advance as new ions are incorporated. The most active sites for ion incorporation along these steps are known as "kink sites." nih.gov These are points on the step edge where an ion can form multiple bonds, making its integration into the lattice more energetically favorable.
Growth Kinetics and Rate-Controlling Stages
The kinetics of COM crystallization are predominantly governed by surface-controlled processes rather than by bulk diffusion in the solution. asianpubs.org This is evidenced by the independence of the crystal growth rate from changes in fluid dynamics. asianpubs.org
As established through in situ liquid-phase atomic force microscopy, the rate-limiting step in the growth of COM molecular steps is the adsorption of calcium and oxalate ions onto the crystal's terrace from the solution. acs.orgnih.govacs.orgresearchgate.netosti.gov This initial adsorption stage presents a higher kinetic barrier compared to the subsequent surface diffusion and incorporation of ions into kink sites. acs.org A study using a step kinetic model confirmed that once ions are adsorbed, their incorporation into step kinks via surface diffusion is a rapid process, assuming the kinks are not blocked by inhibitors. acs.org Research has indicated a second-order dependence on the rates of crystallization, which reinforces the hypothesis of a surface-controlled mechanism. wisdomlib.org
| Factor | Influence on Growth Kinetics | Supporting Research Finding |
| Ion Adsorption | Rate-controlling stage for molecular step growth. acs.orgnih.govacs.org | In situ AFM reveals that the adsorption of ions onto the terrace is the kinetically critical stage. acs.org |
| Surface Diffusion | Rapid process following adsorption. acs.org | Once adsorbed, ions quickly diffuse to and incorporate at kink sites. acs.org |
| Fluid Dynamics | Minimal impact on growth rate. asianpubs.org | Experimental rates of crystal growth are independent of stirring speed, supporting a surface-controlled process. asianpubs.org |
| Inhibitors | Can block active growth sites, reducing growth rates. wisdomlib.orgasianpubs.org | The presence of amino acids reduces crystallization rates by adsorbing to active sites. asianpubs.org |
Influence of Supersaturation on Growth Rate
Supersaturation, the state where the concentration of solutes in a solution exceeds its equilibrium solubility, is a primary driving force for crystallization. The rate of COM crystal growth generally shows a direct relationship with the level of supersaturation. asianpubs.orgscispace.comacs.org
Studies have demonstrated that the growth rate has a second-order dependence on the relative supersaturation. scispace.com This implies that as the concentration of calcium and oxalate ions increases beyond the saturation point, the rate at which crystals grow accelerates significantly. Batch crystallization experiments have shown that increasing the initial oxalate ion concentration, and thus the supersaturation, leads to larger particle sizes. scispace.comacs.org However, the specific influence of thermodynamic parameters like temperature, pH, and reactant concentrations can be complex, with their interplay affecting the final crystal size and morphology even at nearly the same initial supersaturation levels. srce.hr For instance, at constant pH and calcium concentration, an increase in temperature can lead to larger COM crystals. srce.hr
Morphology and Habit Modification During Growth
For example, COM crystals grown in pure solutions often exhibit a hexagonal-like habit. osti.gov However, the presence of inhibitors can dramatically modify this shape. Citrate, a known inhibitor, can cause the crystal shape to evolve from a hexagonal habit to one with a reduced aspect ratio and rounded corners. osti.gov This modification is a direct result of citrate's preferential binding to and inhibition of specific crystal faces and steps. pnas.orgphysiology.orgphysiology.org Similarly, the protein osteopontin causes major morphological changes to the (010) face of COM while having little effect on the (-101) face, demonstrating the high specificity of inhibitor interactions. physiology.orgphysiology.org
Different environmental conditions also play a role. Higher temperatures and pH levels have been shown to have a more pronounced effect on crystal size and morphology, often leading to dendritic (tree-like) structures. srce.hr The presence of certain substances can also promote the formation of the less stable calcium oxalate dihydrate (COD) form over the monohydrate form. plos.org
Crystal Aggregation of COM
Beyond the growth of individual crystals, the process of aggregation, where individual crystals stick together to form larger masses, is a critical step in the formation of larger structures like kidney stones. pnas.orgmdpi.com In fact, crystal aggregation is considered a significant factor in crystal retention within the kidney, as individual crystals may not grow large enough on their own to be retained during normal urine transit times. pnas.org Stone formers often excrete a higher number of crystal aggregates compared to healthy individuals. nih.gov
Aggregation can be influenced by various factors, including the presence of inhibitors and promoters. Normal urine contains inhibitors like Tamm-Horsfall glycoprotein (B1211001) and nephrocalcin, which can significantly inhibit COM crystal aggregation at very low concentrations. physiology.org Conversely, a high concentration of sodium chloride has been observed to promote the aggregation of CaOx crystals. nih.gov
Mechanisms of Particle Fusion and Agglomeration
The aggregation of COM crystals into larger, more stable agglomerates occurs through the fusion of individual particles. This process can be driven by both physical and chemical forces. Aggregates often exhibit sharp corners and edges, which can be more damaging than their single-crystal counterparts. nih.govacs.org
One proposed mechanism for agglomeration involves the development of COM agglomerates through both primary and secondary processes occurring simultaneously. nih.gov In this model, mucin particles can act as a substrate for the preferential nucleation of new COM crystals, which then aggregate. nih.gov The structure of these experimentally formed agglomerates closely resembles those found in certain types of kidney stones, suggesting a mechanism where crystals form and aggregate on a mucoprotein layer that partially covers their surface. nih.gov This highlights the important role that organic matrices can play in the fusion and agglomeration of inorganic crystals. mdpi.com
Factors Affecting Aggregation (e.g., pH, Ionic Strength)
The aggregation of this compound (COM) crystals is a critical step in the formation of kidney stones. pnas.orgresearchgate.netplos.org This process, where individual crystals clump together to form larger masses, is influenced by a variety of physicochemical factors within the surrounding solution, most notably pH and ionic strength. mdpi.comnih.govmdpi.com Understanding how these factors modulate COM aggregation is essential for developing strategies to prevent stone formation.
The surface charge of COM crystals, often quantified by the zeta potential, plays a crucial role in aggregation. acs.orgnih.gov A more negative zeta potential leads to greater electrostatic repulsion between crystals, thus inhibiting aggregation. Conversely, a reduction in the surface charge facilitates crystal aggregation.
Influence of pH
The pH of the solution significantly impacts the surface properties of COM crystals and the speciation of ions, thereby affecting aggregation. mdpi.comaip.org While the isoelectric point of COM is around pH 4.5, at physiological pH values (typically ranging from 5.5 to 7.5 in urine), COM crystals exhibit a negative surface charge. nih.gov
Studies have shown that the influence of pH on COM aggregation can be complex and may depend on the presence of other urinary components. For instance, in some experimental setups, a lower pH (around 5.0) has been associated with a faster nucleation rate, which in turn leads to a higher number of smaller aggregates. acs.org In contrast, other studies have indicated that the aggregation-promoting or inhibiting effects of certain urinary macromolecules can be pH-dependent. For example, the aggregation-promoting effect of desialylated Tamm-Horsfall protein on COM was found to be largely independent of pH in the range of 5.5 to 7.5 at high ionic strength. nih.gov However, in solutions containing urinary macromolecules, a higher pH generally resulted in a greater mean crystal volume, suggesting increased aggregation. ecmjournal.org
The effect of pH is also intertwined with the ionic strength of the solution. The protonation and deprotonation of both the crystal surface and dissolved species are influenced by pH, which alters the electrostatic interactions governing aggregation. aip.org
Influence of Ionic Strength
Ionic strength, a measure of the total concentration of ions in a solution, has a profound effect on COM aggregation. An increase in ionic strength compresses the electrical double layer surrounding the COM crystals. auajournals.org This compression reduces the electrostatic repulsion between the negatively charged crystals, thereby promoting their aggregation.
Research has demonstrated a direct correlation between increasing ionic strength and an enhanced rate of COM aggregation. osti.gov For example, in the presence of certain urinary proteins like desialylated Tamm-Horsfall protein, the promoting effect on COM aggregation was significantly more pronounced at a high ionic strength (150 mM NaCl) compared to a low ionic strength (no added NaCl). nih.gov This is because the higher ionic strength reduces the repulsive forces between the protein-coated crystals, allowing them to approach and bind more easily.
Conversely, at low ionic strength, the electrostatic repulsion between crystals is stronger, which can hinder aggregation. nih.gov This effect is crucial in the context of urinary chemistry, where the concentration of various ions can fluctuate significantly. mdpi.com
Interactive Data Tables
The following tables summarize key research findings on the influence of pH and ionic strength on this compound aggregation.
Table 1: Effect of pH and Ionic Strength on COM Aggregation in the Presence of Tamm-Horsfall Protein (THP)
| Condition | Protein | Ionic Strength (NaCl) | pH | Aggregation Effect (RD) | Reference |
| 1 | Normal THP (n-THP) | 150 mM | 7.5 | Disaggregation (RD < 1) | nih.gov |
| 2 | Normal THP (n-THP) | 0 mM | 7.5 | Disaggregation (RD < 1) | nih.gov |
| 3 | Normal THP (n-THP) | 150 mM | 5.5 | Disaggregation (RD < 1) | nih.gov |
| 4 | Normal THP (n-THP) | 0 mM | 5.5 | Disaggregation (RD < 1) | nih.gov |
| 5 | Desialylated THP (ds-THP) | 150 mM | 7.5 | Promotion (RD ≈ 2.0) | nih.gov |
| 6 | Desialylated THP (ds-THP) | 0 mM | 7.5 | No significant effect | nih.gov |
| 7 | Desialylated THP (ds-THP) | 150 mM | 5.5 | Promotion (RD ≈ 2.0) | nih.gov |
| 8 | Desialylated THP (ds-THP) | 0 mM | 5.5 | No significant effect | nih.gov |
RD = Df/D0, where Df is the final and D0 is the initial weight-averaged diameter. RD > 1 indicates aggregation promotion, while RD < 1 indicates disaggregation.
Table 2: Influence of pH on Hydrodynamic Diameter of Calcium Oxalate Aggregates
| pH | Supersaturation Ratio (S) | Stirrer Speed (rpm) | Hydrodynamic Diameter (μm) | Reference |
| 5 | 4.6 | 500 | 2.9 - 4.3 | acs.org |
| 7 | 4.6 | 500 | - | acs.org |
| 9 | 4.6 | 500 | Larger aggregates than at pH 5 | acs.org |
Note: Specific diameter at pH 7 and 9 was not provided, but a qualitative comparison was made.
Table 3: Zeta Potential of this compound Particles at Different Supersaturation Ratios
| Supersaturation Ratio (S) | pH | Zeta Potential (mV) | Colloidal Stability | Reference |
| 2.8 | 7 | -15 to -23 | Not completely colloidally stable | acs.orgnih.gov |
| 3.7 | 7 | -15 to -23 | Not completely colloidally stable | acs.orgnih.gov |
| 4.6 | 7 | -15 to -23 | Not completely colloidally stable | acs.orgnih.gov |
| 5.5 | 7 | -15 to -23 | Not completely colloidally stable | acs.orgnih.gov |
| 6.5 | 7 | -15 to -23 | Not completely colloidally stable | acs.orgnih.gov |
Pathophysiology of Calcium Oxalate Monohydrate Stone Formation in Urolithiasis
Theories of Stone Formation Involving COM
Several theories have been proposed to explain the initial steps of calcium oxalate (B1200264) monohydrate (COM) stone formation within the renal system. These models are not mutually exclusive and may represent different pathways leading to the same outcome: the development of a kidney stone. The three primary theories are the free-particle model, the fixed-particle model, and the Randall's plaque hypothesis. mdpi.com
Free-Particle Model
The free-particle model posits that stone formation begins with the spontaneous nucleation of COM crystals within the renal tubules. mdpi.comkarger.com This process is driven by the supersaturation of urine with calcium and oxalate ions. mdpi.com As these newly formed crystals, or nuclei, travel through the nephron, they can grow in size and aggregate with other crystals. karger.com If these particles become large enough, they can become trapped in the narrower sections of the tubules, such as the collecting ducts, leading to obstruction and serving as a nidus for further stone growth. karger.comnih.gov
The likelihood of this occurring is influenced by factors such as the degree of urinary supersaturation and the transit time of urine through the nephron. karger.comurologyresearchandpractice.org Proponents of this model suggest that in individuals who form stones, higher concentrations of calcium and oxalate in their urine increase the probability of crystal formation and subsequent growth into larger aggregates that can be retained. karger.com
Fixed-Particle Model and Crystal Attachment to Renal Epithelium
In contrast to the free-particle model, the fixed-particle model suggests that the critical initial event in stone formation is the attachment of COM crystals to the surface of renal epithelial cells lining the tubules. mdpi.comspringermedizin.de This theory proposes that crystals form in the tubular fluid and then adhere to the apical surface of these cells. springermedizin.de Once anchored, these crystals are no longer freely flowing with the urine and can grow and aggregate, eventually leading to the formation of a stone. mdpi.com
Research indicates that injury to the renal tubular epithelium significantly increases the binding of COM crystals. physiology.org This suggests that underlying cellular damage may create a favorable environment for crystal adherence. springermedizin.de The interaction between the crystal surface and the cell membrane is a key aspect of this model, with specific molecules on both surfaces potentially mediating the attachment. physiology.org
Randall's Plaque Hypothesis and Interstitial Deposition
The Randall's plaque hypothesis offers a different perspective, proposing that the initial site of stone formation is not within the tubules themselves, but in the interstitial tissue of the renal papilla. mdpi.comnih.gov These plaques are primarily composed of calcium phosphate (B84403) (apatite) that deposits in the basement membranes of the thin loops of Henle. nih.govnih.gov
From this starting point, the plaque can grow and spread through the interstitium, eventually eroding through the urothelium covering the renal papilla and becoming exposed to pelvic urine. mdpi.comnih.gov This exposed plaque then serves as a solid surface, or nidus, upon which COM crystals from the supersaturated urine can deposit and grow, leading to the formation of a calcium oxalate stone. mdpi.comspringermedizin.de This mechanism is considered particularly important for the formation of idiopathic calcium oxalate stones. nih.govamegroups.org Studies have shown that a majority of calcium oxalate stones in these individuals form on such plaques. nih.gov
Cellular and Molecular Interactions in COM Nephrolithiasis
The interaction between calcium oxalate monohydrate (COM) crystals and renal tubular epithelial cells is a critical area of research in understanding the pathogenesis of kidney stones. nih.gov These interactions can lead to crystal adhesion, internalization, and subsequent cellular responses that contribute to stone formation and retention. usu.edumdpi.com
Adhesion of COM Crystals to Renal Tubular Epithelial Cells
The adhesion of COM crystals to the apical surface of renal tubular cells is considered a pivotal step in the fixed-particle model of stone formation. nih.gov This attachment prevents the nascent crystals from being flushed out with the urine, allowing them to be retained and grow within the kidney. usu.edu
Several factors can influence this adhesive process. For instance, cell injury has been shown to increase the attachment of COM crystals. dovepress.com When renal epithelial cells are damaged, they may express molecules on their surface that promote crystal binding. dovepress.com The surface charge of both the crystal and the cell also plays a role. COM crystals often have a positively charged surface, which facilitates their attachment to the negatively charged surface of renal epithelial cells. elsevier.eselsevier.es
The shape and aggregation of COM crystals also impact their interaction with renal cells. acs.org Certain crystal morphologies may have a higher affinity for the cell surface, and aggregated crystals can cause more significant cellular damage. acs.org
Role of Cell Surface Receptors and Membrane Components
Specific molecules on the surface of renal epithelial cells act as receptors or binding sites for COM crystals. These include various proteins and lipids that mediate the initial attachment. spandidos-publications.com
| Molecule Type | Specific Examples | Role in COM Crystal Adhesion |
| Proteins | Annexin (B1180172) A1 mdpi.com, Annexin II mdpi.com, CD44 spandidos-publications.com, Collagen type I nih.gov, Collagen type IV nih.gov, Fibronectin nih.gov, Heat shock protein 90 (HSP90) mdpi.com, Hyaluronan spandidos-publications.com, Nucleolin spandidos-publications.com, Osteopontin (B1167477) spandidos-publications.com | These proteins can act as receptors or modulators of crystal-cell interaction, promoting the adhesion of COM crystals to the cell surface. mdpi.comspandidos-publications.comnih.gov |
| Membrane Lipids | Phosphatidylserine researchgate.net | This anionic phospholipid, when exposed on the outer surface of the cell membrane due to injury, can act as a potent binding site for COM crystals. researchgate.net |
| Glycoproteins | Sialic acid-containing glycoproteins physiology.org | Anionic sialic acid residues on the cell surface can function as receptors for COM crystals. physiology.orgphysiology.org However, some forms of sialic acid may also be protective. nih.gov |
The interaction between these cell surface components and COM crystals is a complex process. For example, studies have shown that certain lectins and enzymes that modify cell surface molecules can alter crystal binding. nih.govphysiology.org The presence of urinary inhibitors, such as citrate (B86180) and certain glycoproteins, can also compete with cell surface receptors for binding to the crystal surface, thereby preventing adhesion. nih.govusu.edu Understanding these molecular interactions is key to developing strategies to inhibit the initial step of crystal retention in the kidney.
Impact of Epithelial Cell Injury on Crystal Binding
Renal epithelial cell injury is a critical factor that facilitates the adhesion of COM crystals, a key step in the formation of kidney stones. dovepress.com Healthy, intact renal tubular epithelium is largely resistant to crystal attachment. physiology.org However, when these cells are injured, their surface properties are altered, creating a favorable environment for crystal binding. dovepress.comphysiology.org
Experimental studies have demonstrated that injury to renal epithelial cells significantly increases the adhesion of COM crystals. physiology.org This increased binding is attributed to the exposure of the basement membrane and the expression of new cell surface molecules that act as receptors for the crystals. mdpi.com For instance, injured and regenerating tubular epithelial cells show increased expression of molecules like hyaluronan and its receptor CD44, which promote the attachment of COM crystals. dovepress.comdovepress.com The process of wound healing following an injury can paradoxically lead to a transient increase in crystal binding. physiology.org
The mechanism of injury can vary, but a common factor is oxidative stress. High concentrations of oxalate can induce the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components, which in turn promotes crystal adhesion. mdpi.comdovepress.comdovepress.com Studies using cell culture models have shown that inducing oxidative injury with agents like hydrogen peroxide (H2O2) leads to increased binding of nano-COM crystals to the cell surface. dovepress.com
The physical characteristics of the crystals also play a role. Nano-sized COM crystals have been shown to have a higher adherence to injured cells compared to larger crystals or other crystal forms like calcium oxalate dihydrate (COD). dovepress.com This suggests that the initial stages of stone formation may involve the binding of very small crystals to sites of epithelial injury.
Internalization and Endocytosis of COM Crystals by Renal Cells
Following adhesion to the surface of renal epithelial cells, COM crystals can be internalized through a process of endocytosis. nih.govpnas.org This crystal-cell interaction is a crucial early event in the pathogenesis of nephrolithiasis. nih.gov The internalization process involves the microvilli of the renal cells, which appear to play an active role in engulfing the crystals. nih.gov
Studies using various renal cell lines, such as Madin-Darby canine kidney (MDCK) cells and monkey kidney epithelial cells (BSC-1 line), have shown a time-dependent uptake of COM crystals. nih.govnih.gov This process is specific to COM crystals, indicating the involvement of specific cellular mechanisms. nih.gov Once internalized, the crystals are typically found within intracellular vesicles. pnas.org
The internalization pathways can vary depending on the size of the crystals. Nano-sized COM crystals are predominantly internalized via clathrin-mediated endocytosis and are subsequently transported to lysosomes. mdpi.com In contrast, larger, micron-sized crystals are mainly taken up through macropinocytosis. mdpi.com
Several factors can modulate the endocytosis of COM crystals. Mitogenic substances like serum, ADP, and epidermal growth factor have been shown to enhance crystal uptake. nih.gov Conversely, various molecules, including Tamm-Horsfall glycoprotein (B1211001) (THP), the most abundant protein in human urine, as well as fibronectin and heparin, can inhibit the endocytosis of COM crystals. nih.gov These inhibitory molecules appear to act by interacting with the cells rather than by coating the crystals. nih.gov
The fate of internalized crystals can vary. While some studies suggest that internalized crystals can lead to cell damage, others have found that they can be retained within cells for extended periods without causing apparent toxicity and may even dissolve within lysosomes over several weeks. pnas.orgmdpi.com
Cellular Responses to COM Crystal Exposure
The interaction of COM crystals with renal epithelial cells triggers a variety of cellular responses that contribute to the pathophysiology of stone formation. These responses range from structural changes in the cytoskeleton to alterations in gene expression and the induction of cellular stress pathways.
Upon exposure to COM crystals, renal epithelial cells undergo a significant reorganization of their cytoskeleton. pnas.org The cytoskeleton, a network of protein filaments including actin, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, and internal organization. mdpi.compnas.org
Studies have shown a concentration of F-actin, a major component of the cytoskeleton, at the sites of COM crystal contact. pnas.org This suggests an active cellular process in response to the crystal. Furthermore, a more generalized reorganization of the intermediate filament network, specifically involving cytokeratin 8, has been observed. pnas.org This cytoskeletal rearrangement is not a passive process and is thought to be involved in the internalization of the crystals. scielo.br The process of endocytosis itself is dependent on the proper functioning of the cytoskeleton, as demonstrated by the inhibitory effects of colchicine (B1669291) and cytochalasin B, which disrupt microtubule and actin filament assembly, respectively. scielo.br This reorganization can be triggered by various stimuli, including osmotic stress and mechanical signaling, indicating that the cell actively responds to the physical presence of the crystals. mdpi.comoup.com
Exposure of renal epithelial cells to COM crystals leads to significant changes in the expression of numerous genes. nih.gov These alterations can affect various cellular processes, including cell growth, inflammation, and fibrosis, and are considered a key aspect of crystal-induced renal cell injury. nih.govscielo.br
Microarray studies have identified time-dependent changes in gene expression in human kidney cortical epithelial cells following exposure to COM crystals. nih.gov Some of these gene expression changes are specific to COM, while others are a general response to crystal-induced injury. nih.gov Genes known to be aberrantly expressed in the kidney tissue of stone formers have also shown altered expression in cell culture models. nih.gov
The interaction with COM crystals can induce the expression of "early-immediate" transcription genes such as c-myc, c-fos, and nur-77. scielo.br Additionally, the expression of genes related to fibrogenic substances, like platelet-derived growth factor and connective tissue growth factor, is increased. scielo.br These changes in gene expression can be triggered by various factors, including alterations in the cell membrane and the activation of specific signaling pathways. mdpi.comnih.gov Epigenetic modifications, such as changes in DNA methylation and histone modifications, may also play a role in the altered gene expression patterns observed in response to crystal exposure. cambridge.orgimrpress.com
One of the notable cellular responses to COM crystal exposure is the induction of cell proliferation. scielo.br Following the initial interaction and internalization of crystals, renal tubular cells can exhibit a proliferative response. scielo.br This can lead to an increase in the absolute number of cells and their viability at lower crystal concentrations. scielo.br
This induced proliferation may be a reparative response to cell injury or a more direct effect of the crystals on cell signaling pathways. eur.nl Studies have shown that COM crystal exposure can lead to an increase in DNA synthesis, which may reflect regeneration rather than a direct growth stimulation. eur.nl However, other studies suggest that overexpression of certain genes, triggered by cellular stress, can lead to faster cell growth and an increased capacity for colony formation. nih.govspandidos-publications.com For instance, in murine models of lithogenesis, urothelial cell proliferation has been identified as a potential trigger for the retention of COM crystals. researchgate.net The administration of a urothelial cell mitogen, Fibroblast Growth Factor 7 (FGF7), led to enhanced crystal deposits, suggesting a direct link between proliferation and stone formation. researchgate.net
Interactive Data Table: Cellular Responses to COM Crystal Exposure
| Cellular Response | Key Findings | References |
| Cytoskeletal Reorganization | Concentration of F-actin at crystal contact sites. Reorganization of the intermediate filament network (cytokeratin 8). | pnas.org |
| Endocytosis of crystals is dependent on intact cytoskeleton. | scielo.br | |
| Alterations in Gene Expression | Time-dependent changes in gene expression in response to COM crystals. | nih.gov |
| Induction of "early-immediate" transcription genes (c-myc, c-fos, nur-77). | scielo.br | |
| Increased expression of fibrogenic genes. | scielo.br | |
| Induction of Proliferation | Increased DNA synthesis and cell proliferation. | scielo.breur.nl |
| Urothelial proliferation can trigger crystal retention. | researchgate.net |
A crucial cellular response to COM crystal exposure is the generation of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). mdpi.comdovepress.comdovepress.com ROS are highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, that can cause damage to lipids, proteins, and DNA. nih.govmdpi.com
The interaction of COM crystals with renal epithelial cells triggers the production of ROS, leading to an imbalanced redox state within the cells. researchgate.netfrontiersin.org This oxidative stress is a key mediator of cell injury. mdpi.comnih.gov Endogenous sources of ROS in this context include mitochondria and NADPH oxidases (NOXs). nih.govmdpi.com High concentrations of oxalate, a component of COM crystals, can directly cause ROS production, disrupt mitochondrial function, and lead to oxidative damage. dovepress.com
The generation of ROS has several downstream consequences that contribute to stone formation. It can lead to lipid peroxidation of the cell membrane, which further promotes crystal adhesion and aggregation. mdpi.com Oxidative stress can also activate inflammatory pathways and ultimately lead to cell death. mdpi.comfrontiersin.org The cellular responses to injury induced by oxalate or COM crystals can be mitigated by antioxidants, highlighting the central role of ROS in this process. nih.gov
Cell Apoptosis and Necrosis
The interaction between calcium oxalate (CaOx) crystals and renal epithelial cells is a critical event in the formation of kidney stones. mdpi.com Exposure of these cells to high concentrations of oxalate and COM crystals induces significant cellular injury, leading to both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). mdpi.combiointerfaceresearch.com This cellular damage is a key factor in the retention and accumulation of crystals within the kidney. nih.gov
Research has shown that COM crystals can trigger a cascade of intracellular events that culminate in cell death. These events include the disruption of the plasma membrane's integrity, an increase in intracellular reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential. mdpi.com The overproduction of ROS, a state known as oxidative stress, is a major contributor to the damage of cellular components like mitochondria and the endoplasmic reticulum. mdpi.combiointerfaceresearch.com
Specifically, the exposure of renal tubular cells to oxalate has been demonstrated to activate pathways leading to apoptosis. nih.gov During apoptosis, changes occur on the cell surface, such as the appearance of annexin V, which binds to phosphatidylserine. These negatively charged areas can attract calcium ions and may serve as adhesion sites for COM crystals, thereby promoting stone formation. nih.gov Studies using human kidney (HK-2) cell lines have confirmed that oxalate exposure leads to apoptosis and mitochondrial damage. nih.gov Both COM and calcium oxalate dihydrate (COD) crystals can induce endoplasmic reticulum stress, which is linked to apoptosis, although COM appears to be more potent in this regard. mdpi.com
Furthermore, dead cells and cellular debris resulting from both apoptosis and necrosis can act as promoters for the formation of COM crystals, even at lower levels of supersaturation. nih.gov This creates a vicious cycle where crystal-induced cell death facilitates further crystal formation and aggregation within the renal tubules.
Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells lose their characteristic features, such as cell-to-cell adhesion and polarity, and acquire mesenchymal properties, including increased motility and invasiveness. mdpi.com This transition is increasingly recognized as a significant factor in the pathophysiology of kidney stone disease. mdpi.comamegroups.org
Exposure of renal epithelial cells to oxalate and COM crystals can induce EMT. mdpi.comnih.gov This transformation is thought to be mediated by signaling molecules like Transforming Growth Factor-beta 1 (TGF-β1). mdpi.comnih.gov Studies on Madin-Darby canine kidney (MDCK) cells and human kidney (HK-2) cells have shown that exposure to calcium oxalate results in decreased expression of epithelial markers (like E-cadherin) and increased expression of mesenchymal markers (like vimentin (B1176767) and alpha-smooth muscle actin). mdpi.comnih.gov
The process of EMT in the context of urolithiasis contributes to renal fibrosis and tissue remodeling. nih.gov The insulin-like growth factor 1 receptor (IGF1R) has been identified as a key player in COM-induced EMT, with elevated levels observed in kidney stone models. nih.gov The activation of this receptor and associated signaling pathways, such as JAK2/STAT3, promotes the transitional process. nih.gov By undergoing EMT, renal tubular cells may contribute to the organic matrix of stones and create a surface that facilitates crystal adhesion and retention.
Macrophage and Immune Cell Involvement
The formation of calcium oxalate crystals within the kidney triggers a robust inflammatory and immune response. researchgate.netnih.gov Macrophages, key cells of the innate immune system, play a critical role in this process. nih.govauajournals.org When COM crystals are deposited in the renal interstitium, they are often surrounded by macrophages. researchgate.netnih.gov
Macrophages are capable of phagocytosing, or engulfing, COM crystals and stone fragments. auajournals.orgtandfonline.com This process is a defense mechanism aimed at clearing the crystalline deposits. auajournals.org Studies have shown that human macrophages can internalize and digest stone pieces through mechanisms like clathrin-mediated endocytosis and phagocytosis. auajournals.org During this process, macrophages release a variety of inflammatory mediators, including chemokines like CCL2 and CCL3, and cytokines such as IL-8. mdpi.comauajournals.org These signaling molecules attract more immune cells to the site of crystal deposition, amplifying the inflammatory response. auajournals.org
The interaction between macrophages and COM crystals is complex. Depending on their activation state (phenotype), macrophages can either promote or suppress stone formation. nih.gov Pro-inflammatory (M1) macrophages are associated with the promotion of stone formation, while anti-inflammatory (M2) macrophages are linked to stone suppression and crystal degradation. nih.gov High levels of oxalate can influence macrophage polarization, favoring the pro-inflammatory M1 phenotype. nih.gov
Exosomes, which are small vesicles released by cells, also play a role in the communication between macrophages and renal cells. Exosomes from COM-treated macrophages have been found to promote apoptosis in renal tubular cells, further contributing to cellular injury. tandfonline.com
Urinary Modulators of COM Crystallization and Stone Formation
Urine is a complex solution containing a variety of substances that can either promote or inhibit the formation of kidney stones. nih.govimrpress.com The balance between these promoters and inhibitors is a key determinant of whether an individual will form stones. researchgate.net These modulators can be broadly categorized into small molecular weight inhibitors and macromolecular inhibitors.
Endogenous Inhibitors of COM Crystallization
The urinary system has a natural defense against crystallization, which includes a variety of endogenous inhibitors. scielo.brnih.gov These molecules interfere with the processes of crystal nucleation, growth, and aggregation. researchgate.net
Several small molecules present in urine act as inhibitors of COM crystallization. nih.govmdpi.com
Citrate: Citrate is considered one of the most important inhibitors of calcium oxalate stone formation. nih.govresearchgate.net It forms a soluble complex with calcium, thereby reducing the availability of free calcium ions to bind with oxalate. researchgate.net This decreases the supersaturation of calcium oxalate in the urine. mdpi.com Citrate has also been shown to inhibit the aggregation of COM crystals. nih.govoup.com Low urinary citrate levels (hypocitraturia) are a significant risk factor for the development of calcium oxalate stones. researchgate.net
Magnesium: Magnesium also inhibits COM stone formation by complexing with oxalate, which reduces the supersaturation of calcium oxalate. nih.govresearchgate.net Additionally, some studies suggest that magnesium can directly inhibit the growth of calcium oxalate crystals. researchgate.net
Pyrophosphate and Phosphate: Pyrophosphate is a potent inhibitor of calcium salt crystallization, including both calcium oxalate and calcium phosphate. mdpi.com It is believed to interfere with the growth of crystals. nih.gov Phosphate can also inhibit crystal growth. nih.gov
The inhibitory effects of these small molecules are summarized in the table below.
| Inhibitor | Mechanism of Action |
| Citrate | Complexes with calcium, reduces supersaturation, inhibits crystal aggregation. nih.govresearchgate.netoup.com |
| Magnesium | Complexes with oxalate, reduces supersaturation, may inhibit crystal growth. nih.govresearchgate.net |
| Pyrophosphate | Inhibits crystal growth. nih.govmdpi.com |
| Phosphate | Inhibits crystal growth. nih.gov |
A significant portion of the inhibitory activity in urine comes from macromolecules, particularly glycoproteins and glycosaminoglycans (GAGs). researchgate.netnih.gov These large molecules can adsorb to the surface of crystals, thereby modifying their growth and aggregation. oup.com
Osteopontin (Uropontin): Osteopontin is a highly acidic glycoprotein that is a potent inhibitor of COM crystal nucleation, growth, and aggregation. nih.govphysiology.org It is also a major component of the organic matrix of COM stones. physiology.org The production of osteopontin by renal cells increases in response to high oxalate levels. physiology.org
Tamm-Horsfall Glycoprotein (THP) / Uromodulin: THP is the most abundant protein in normal urine and is a powerful inhibitor of COM crystal aggregation. oup.comphysiology.orgnih.gov However, under certain conditions, such as high calcium concentrations or low pH, its inhibitory activity can be reduced. nih.govphysiology.org Abnormal forms of THP have been found in some stone formers, which may be less effective inhibitors or even promoters of aggregation. oup.com
Nephrocalcin: This acidic glycoprotein is a major inhibitor of COM crystal growth and also inhibits crystal aggregation. scielo.brnih.govphysiology.org Like THP, nephrocalcin from stone formers has been found to be a less effective inhibitor of aggregation compared to that from healthy individuals. nih.govphysiology.org
Glycosaminoglycans (GAGs) and Chondroitin (B13769445) Sulfate (B86663): GAGs, such as chondroitin sulfate and heparan sulfate, are also recognized as inhibitors of COM crystallization. researchgate.netnih.gov They are thought to interfere with crystal growth and aggregation. mdpi.com Heparin, a type of GAG, can bind to calcium ions and inhibit nucleation, growth, and aggregation of CaOx crystals. mdpi.com
The table below summarizes the primary inhibitory functions of these macromolecules.
| Inhibitor | Primary Inhibitory Function |
| Osteopontin (Uropontin) | Inhibits nucleation, growth, and aggregation. nih.govphysiology.org |
| Tamm-Horsfall Glycoprotein (THP) | Potent inhibitor of aggregation. oup.comphysiology.orgnih.gov |
| Nephrocalcin | Inhibits growth and aggregation. scielo.brnih.govphysiology.org |
| Glycosaminoglycans (e.g., Chondroitin Sulfate) | Inhibit growth and aggregation. researchgate.netnih.govmdpi.com |
Mechanisms of Inhibition (e.g., Adsorption, Step Pinning, Nucleation Inhibition, Aggregation Inhibition)
Promoters of COM Crystallization
While inhibitors prevent stone formation, other molecules, known as promoters, can facilitate the crystallization and aggregation of COM. mdpi.comtdl.org These urinary macromolecules can attach to crystal surfaces, acting as an adhesive that provides favorable binding sites for other crystals to attach, thereby enhancing crystal aggregation. mdpi.com
Certain proteins found in the organic matrix of kidney stones act as promoters of COM crystallization. nih.govacs.org Among these are lysozyme (B549824) and lactoferrin, which are cationic proteins rich in the amino acids L-arginine and L-lysine. nih.govacs.orgacs.org
Lysozyme: This protein has been identified in the matrix of renal, prostatic, and pancreatic stones and has been shown experimentally to promote the growth of COM crystals. nih.govacs.org Interestingly, research on peptides derived from lysozyme's amino acid sequence revealed that different subdomains of the protein can act as either an inhibitor or a promoter of COM growth. nih.govacs.org
Lactoferrin: Similar to lysozyme, lactoferrin is a cationic protein that has been demonstrated to be a promoter of COM crystal growth. nih.govacs.orgacs.org Lactoferrin is a glycoprotein found in milk and other bodily secretions. tandfonline.com Its positive charge at physiological pH may contribute to its role in crystallization. tandfonline.com
Kinetic studies confirmed that both lysozyme and lactoferrin are COM growth promoters, which is the opposite effect of most anionic urinary proteins that typically inhibit growth. acs.org
The mechanisms by which proteins like lysozyme and lactoferrin promote COM crystallization differ from the dual roles seen in other modifiers. nih.govacs.org Many modifiers act as promoters at low concentrations and switch to inhibitors at higher concentrations. acs.org However, lysozyme and lactoferrin promote COM growth over a wide range of concentrations. nih.govacs.org
The proposed mechanisms for their promotional activity are based on classical colloidal theories and the physicochemical properties of the proteins. nih.govacs.org As cationic (positively charged) proteins, they can interact with the crystal surfaces of COM. This interaction may alter the surface energy or provide a template that facilitates the attachment and incorporation of more calcium and oxalate ions, thereby accelerating the kinetic rate of crystallization. nih.govacs.org Their sustained promotional effect across various concentrations suggests a unique mechanism of action that is distinct from other known calcification promoters. nih.govacs.org
Advanced Methodologies for Studying Calcium Oxalate Monohydrate
In Vitro Crystallization Models
In vitro crystallization models are indispensable for elucidating the fundamental mechanisms of calcium oxalate (B1200264) monohydrate (COM) formation, aggregation, and growth. These controlled laboratory systems allow researchers to isolate and study specific variables that influence crystallization kinetics and crystal morphology, providing insights into the processes that occur in vivo.
Constant Composition Methodologies
The constant composition (CC) method is a powerful technique for studying the crystal growth rates of COM under conditions of sustained supersaturation. nih.gov Unlike simple batch systems where supersaturation decreases as crystals form, the CC method maintains a constant concentration of lattice ions (calcium and oxalate) in the solution. This is achieved by the controlled addition of titrant solutions, triggered by an electrode (e.g., a calcium-ion selective electrode) that detects minute changes in ion activity. nih.govresearchgate.net This approach allows for the precise measurement of crystal growth rates, independent of changing solution thermodynamics. nih.gov
However, a limitation of the basic CC method is its inability to distinguish between crystal growth, secondary nucleation (the formation of new crystals induced by existing crystals), and aggregation. nih.gov To overcome this, researchers have coupled the CC technique with particle size determination. nih.govcapes.gov.br This combined approach provides a more comprehensive understanding by simultaneously measuring the rate of ion consumption (reflecting total solid formation) and changes in the size and number of particles. nih.govcapes.gov.br
Key research findings using this enhanced methodology include:
Influence of Seed Density: At low COM seed crystal concentrations, the apparent growth rate is significantly influenced by secondary nucleation. nih.gov Conversely, at higher seed densities, aggregation becomes a more dominant process. nih.gov
Inhibitor Effects: Different inhibitors demonstrate distinct mechanisms of action.
Citrate (B86180) , a known inhibitor of kidney stone formation, was found to inhibit the crystal growth rate but simultaneously enhance aggregation. nih.gov
Magnesium showed no significant effect on COM crystallization in these assays. nih.gov
Polyanions , such as polyaspartate, polyglutamate, and osteopontin (B1167477), are potent inhibitors of the crystal growth rate. nih.gov However, they can also increase secondary nucleation. capes.gov.br
These studies highlight the importance of using sophisticated methodologies to dissect the complex, concurrent processes involved in COM crystallization. nih.gov
Seeded Crystal Growth Assays
Seeded crystal growth assays are a widely used in vitro method to investigate the crystallization of calcium oxalate monohydrate. usu.edu In this technique, a metastable supersaturated solution of calcium oxalate is prepared, meaning the solution contains higher concentrations of calcium and oxalate ions than would normally be soluble, but not high enough to induce spontaneous nucleation. usu.edu Crystallization is then initiated by introducing a known quantity of pre-formed COM seed crystals. nih.govusu.edu
As the seed crystals grow, they consume calcium and oxalate ions from the solution, causing the supersaturation level to decay over time. usu.edu The progress of crystallization is monitored by measuring the depletion of either calcium or oxalate ions from the solution. usu.edu This provides data on the rate of crystal growth and can be used to assess the efficacy of various inhibitors. usu.edu The introduction of an inhibitory substance will slow the rate of ion depletion compared to a control experiment without the inhibitor. usu.edu While effective for studying growth, these systems are complex as nucleation, growth, and aggregation can all occur simultaneously as the supersaturation level changes. usu.edu
Microfluidic Platforms for Nucleation Kinetics
Droplet-based microfluidic platforms represent a cutting-edge approach for studying the nucleation kinetics of this compound. nih.govaip.org These "lab-on-a-chip" systems allow for the rapid mixing of reactant solutions (calcium chloride and sodium oxalate) in nanoliter-sized droplets, enabling the precise measurement of induction time—the time required for the first crystals to appear. nih.govufluidix.com This technology offers significant advantages over traditional bulk experiments by providing high-throughput data from thousands of individual droplets under highly controlled conditions, minimizing biases from manual fluid handling. nih.gov
Using this platform, researchers can meticulously study the influence of various physicochemical factors on COM nucleation. Key findings from microfluidic studies include:
Effect of pH: The nucleation kinetics of COM are highly dependent on pH. In solutions with equimolar calcium and oxalate concentrations, nucleation is dramatically slower at a pH of 6.0 compared to more acidic (pH 3.6) or alkaline (pH 8.6) conditions. nih.govnih.gov
Inhibition by Magnesium and Osteopontin: Both magnesium ions (Mg²⁺) and the protein osteopontin (OPN) significantly slow down the kinetics of COM nucleation. nih.govnih.gov
Potency of Inhibitors: Microfluidic analysis has demonstrated that macromolecules can be exceptionally potent inhibitors. Complete inhibition of nucleation was observed at a very low osteopontin concentration (3.2 x 10⁻⁸ M), whereas a much higher concentration of magnesium (0.875 x 10⁻⁴ M) was required to achieve a similar effect. nih.govnih.gov This highlights the crucial role that macromolecules can play in preventing crystallization, even at the low concentrations found in urine. nih.govnih.gov
The table below summarizes the findings on the effect of pH and inhibitors on COM nucleation rates observed in microfluidic platforms.
| Condition | Observation | Scientific Implication | Citation |
| pH 6.0 | Dramatically slower nucleation kinetics | pH is a critical controller of COM nucleation. | nih.govnih.gov |
| pH 3.6 & 8.6 | Faster nucleation kinetics compared to pH 6.0 | Acidic and alkaline conditions can promote COM crystal formation. | nih.govnih.gov |
| Magnesium (Mg²⁺) | Slows down nucleation kinetics | Mg²⁺ acts as an inhibitor of COM nucleation. | nih.govnih.gov |
| Osteopontin (OPN) | Potently slows down and can completely inhibit nucleation at very low concentrations | Macromolecules like OPN are highly effective inhibitors of COM formation. | nih.govnih.gov |
Gel Methods for Crystal Growth
Gel methods provide a unique in vitro environment for growing COM crystals that mimics the constrained, diffusion-controlled conditions within the kidney tubules. niscpr.res.innih.gov In this technique, a gel matrix, such as silica (B1680970) gel or gelatin, is used as the growth medium. niscpr.res.innih.gov Reactants are introduced into the gel, typically using either a single diffusion or double diffusion technique. niscpr.res.inscholarsresearchlibrary.com
In the single diffusion method, the gel is impregnated with one of the reactants (e.g., calcium chloride), and the other reactant (e.g., oxalic acid) is layered on top, diffusing into the gel to react and form crystals. niscpr.res.in The gel medium provides a polymer grid that controls the rate of reactant diffusion, allowing for the slow, ordered growth of crystals. niscpr.res.in
The type of gel used can significantly influence the resulting crystal morphology:
Silica Gel: Tends to produce single, individual COM crystals, as well as twins and rosettes. nih.gov
Gelatin Gel: This medium often acts as a structured substrate that promotes the growth of COM crystals into aggregates. nih.gov The specific orientation of the crystals suggests that the growth process is influenced by the stereospecificity of the gelatin medium. nih.gov
These methods are valuable for synthetically producing COM crystals with morphologies similar to those found in urinary stones, which can then be harvested for further analysis using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray diffraction (XRD) to confirm their composition and structure. niscpr.res.inscholarsresearchlibrary.comaip.org
Cell Culture Models for Crystal-Cell Interactions
The interaction between COM crystals and renal tubular epithelial cells is considered a critical initiating event in the formation of kidney stones. nih.gov To investigate these interactions at a cellular and molecular level, researchers utilize in vitro cell culture models, where monolayers of renal epithelial cells are exposed to COM crystals under controlled conditions. nih.gov
Renal Epithelial Cell Lines (e.g., MDCK, HK-2)
Madin-Darby Canine Kidney (MDCK) cells and Human Kidney-2 (HK-2) cells are two of the most commonly used cell lines for studying COM crystal-cell interactions. physiology.orgnih.gov MDCK cells are a distal tubule/collecting duct cell line, while HK-2 cells are derived from human proximal renal tubules. nih.govnih.gov These cells can be grown as monolayers on permeable supports, creating a model system that mimics the tubular epithelium and allows for the study of crystal adhesion, internalization, and cellular response. nih.gov
Studies using these cell lines have yielded significant insights into the pathological effects of COM crystals:
Crystal Adhesion and Internalization: COM crystals adhere to the surface of renal epithelial cells. nih.gov Following initial attachment, the crystals can be internalized (phagocytosed) by the cells. nih.gov
Cellular Injury: The interaction with COM crystals is often associated with cellular injury. nih.gov This damage can manifest as a rupture of the cell membrane, evidenced by the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH). acs.org
Oxidative Stress: Exposure of HK-2 cells to COM crystals leads to the generation of reactive oxygen species (ROS) and the development of oxidative stress, which contributes to cellular injury. nih.govacs.org
Modulation of Adhesion: The affinity of MDCK cells for COM crystals can be modulated by various substances. For example, treating cells with arachidonic acid or prostaglandins (B1171923) (PGE₁ or PGE₂) can significantly decrease crystal binding. physiology.org
Effect of Crystal Shape: The shape and aggregation state of COM crystals significantly impact their toxicity. A study comparing four different shapes of COM crystals on HK-2 cells found that crystals with a larger, calcium ion-rich (1̅01) active face showed the greatest toxicity and adhesion. acs.org Crystals with sharper edges were also found to more easily cause cell membrane rupture. acs.org
The table below summarizes research findings on the cytotoxic effects of different COM crystal shapes on the HK-2 human renal epithelial cell line.
| Crystal Type | Key Feature | Effect on HK-2 Cells | Citation |
| COM-HL | Single crystal | Caused an 11.99% increase in Reactive Oxygen Species (ROS). | acs.org |
| COM-HLA | Aggregated "fan" shape | Exhibited significantly higher toxicity than COM-HL; caused an 18.01% increase in ROS. | acs.org |
| COM-TL | Single crystal, large active face | Showed the greatest toxicity and adhesion; caused an 18.61% increase in ROS. | acs.org |
| COM-TLA | Aggregated | Caused a 10.67% increase in ROS, lower than its single crystal counterpart. | acs.org |
These cell culture models provide an invaluable tool for dissecting the complex biological responses to COM crystals and for screening potential therapeutic agents that might prevent crystal adhesion and subsequent cellular damage. nih.gov
Co-culture Systems
To better simulate the complex cellular interactions within the kidney during stone formation, researchers have developed co-culture systems. These in vitro models allow for the investigation of paracrine signaling and reciprocal effects between different cell types implicated in nephrolithiasis.
A significant area of research involves the interaction between renal tubular epithelial cells and other cell types such as adipocytes and immune cells. For instance, co-culture systems of renal tubular cells (like M-1 or HK-2 cells) and adipocytes (like 3T3-L1 cells) have been established to explore the mechanisms behind kidney stone formation in the context of metabolic syndrome. researchgate.netnih.gov Studies using these systems, particularly with Transwell inserts that allow for the exchange of soluble factors without direct cell-to-cell contact, have demonstrated that paracrine interactions can enhance the adhesion of this compound (COM) crystals to renal tubular cells. nih.gov
Key findings from these co-culture models include:
Increased Crystal Adhesion: The presence of adipocytes in a co-culture system significantly increases the attachment of COM crystals to renal tubular epithelial cells. nih.gov
Inflammatory Response: After exposure to COM crystals, co-cultures show an upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (Il-6), and chemokine (C-C motif) ligand 2 (Ccl2). nih.gov This suggests that the interplay between these cells can amplify the inflammatory response to crystals.
Gene Expression Changes: These systems have revealed significant changes in the expression of genes related to stone formation and inflammation. For example, the expression of secreted phosphoprotein 1 (SPP1), also known as osteopontin, is altered in both renal cells and adipocytes within the co-culture environment. nih.gov
Co-culture models have also been employed to study the role of immune cells, such as macrophages, in the pathogenesis of COM nephrolithiasis. thno.orgfrontiersin.org For example, a co-culture system of bone marrow-derived macrophages and COM-stimulated tubular epithelial cells was used to investigate the functional changes in macrophages in response to signals from the injured epithelial cells. thno.org Similarly, the interaction between bacteria and COM crystals has been studied using co-culture models of E. coli and P. mirabilis, which showed that their combined presence could promote COM crystal growth and aggregation. mdpi.com
These advanced cell culture models provide a more physiologically relevant environment to dissect the complex cellular dialogues that contribute to the initiation and progression of calcium oxalate stone disease.
Animal Models of COM Nephrolithiasis
Animal models are indispensable tools for investigating the pathophysiology of this compound (COM) nephrolithiasis, allowing for the study of disease progression and the testing of potential therapeutic interventions in a living organism. Current time information in IN.researchgate.net A variety of models have been developed, each with specific methods of induction and unique characteristics. nih.gov
Rodent Models (e.g., Hyperoxaluric Rat/Mouse Models)
Rodents, particularly rats and mice, are the most frequently used animals in kidney stone research due to their relatively low cost, ease of breeding, and the availability of genetically modified strains. mdpi.comoatext.comnih.gov The primary strategy for inducing COM crystal formation in these models is to create a state of hyperoxaluria, a major risk factor for human stone disease. nih.govauajournals.org
Common methods for inducing hyperoxaluria and COM crystal deposition in rodents include:
Ethylene Glycol (EG) Administration: EG is a metabolic precursor to oxalate, and its administration in drinking water is a well-established method for inducing hyperoxaluria and subsequent COM nephrolithiasis in rats. nih.govescholarship.orgplos.org Typically, a 0.75% to 1% EG solution leads to crystal deposition within a few weeks. escholarship.orgplos.org
Hydroxy-L-proline (HLP) Supplementation: Feeding rats a diet supplemented with 5% HLP also effectively induces hyperoxaluria and leads to the formation of COM crystals in the kidneys. nih.govnih.gov
Sodium Oxalate Injection: A single intraperitoneal injection of sodium oxalate can rapidly induce hyperoxaluria and the formation of COM crystals in the renal tubules of rats. nih.govmdpi.com
Genetic Modification: Genetically engineered mouse models have been crucial for understanding the role of specific genes in stone formation. nih.gov Examples include knockout mice for the alanine-glyoxylate aminotransferase gene (Agxt) or the sulfate (B86663) anion transporter-1 gene (Sat1), which develop hyperoxaluria and CaOx stones. nih.gov
These models have been instrumental in demonstrating that hyperoxaluria is a key driver of COM crystal deposition and that this process is often associated with renal tubular injury, inflammation, and the upregulation of specific proteins like osteopontin. nih.govnih.gov
Interactive Data Table: Common Rodent Models of COM Nephrolithiasis
| Model Type | Species | Induction Method | Key Pathological Features | Reference(s) |
| Ethylene Glycol Induced | Rat (Sprague-Dawley, Wistar) | 0.75%-1% Ethylene Glycol in drinking water | Hyperoxaluria, Hypercalciuria, COM crystal deposition in tubules, Tubular injury, Inflammation | escholarship.org, nih.gov, plos.org |
| Hydroxy-L-proline Induced | Rat (Sprague-Dawley) | 5% Hydroxy-L-proline in diet | Hyperoxaluria, COM and other crystal deposits, Tubular damage, Inflammation | nih.gov, nih.gov |
| Sodium Oxalate Induced | Rat (Sprague-Dawley) | Single intraperitoneal injection of Sodium Oxalate | Rapid hyperoxaluria, Intratubular COM crystals, Tubular cell necrosis | mdpi.com, nih.gov |
| Genetic (AGAT knockout) | Mouse | Alanine-glyoxylate aminotransferase gene knockout | Severe hyperoxaluria, CaOx urinary stones, Nephrocalcinosis | mdpi.com, nih.gov |
| Genetic (Sat1 knockout) | Mouse | Sulfate anion transporter-1 gene knockout | Hyperoxaluria, CaOx stone formation | nih.gov |
Larger Animal Models (e.g., Porcine, Feline)
While rodent models are valuable, larger animal models, such as pigs and cats, offer certain advantages due to their greater anatomical and physiological similarity to humans. nih.gov
Porcine Models: The pig kidney is comparable in size and structure to the human kidney, making it an excellent model for studying surgical techniques and the dynamics of stone formation. auajournals.orgnih.gov Hyperoxaluria and COM crystal deposition can be induced in pigs using methods similar to those in rodents, such as feeding a diet supplemented with hydroxy-L-proline or gelatin. nih.gov The large volume of urine produced by pigs facilitates quantitative analysis of urinary parameters. nih.gov
Feline Models: Cats can spontaneously develop calcium oxalate uroliths, making them a valuable natural model for studying the disease. sci-hub.seresearchgate.net Research in cats has provided insights into the role of diet and the formation of interstitial calcifications (Randall's plaques), which are also observed in human stone formers. sci-hub.seresearchgate.net
Other less common but noteworthy models include dogs and ferrets, which also naturally form various types of urinary stones, including calcium oxalate. sci-hub.se
Limitations and Advantages of Specific Models
The choice of an animal model depends on the specific research question, and each model possesses a unique set of advantages and limitations.
Rodent Models:
Advantages: The primary advantages of rodent models are their low cost, short generation time, ease of handling, and the extensive availability of genetic tools, especially for mice. mdpi.comoatext.comnih.gov This makes them ideal for large-scale screening studies and for investigating the function of specific genes. nih.gov
Limitations: A major limitation is that rodents are naturally resistant to kidney stone formation and often require induction with high, non-physiological doses of lithogenic agents. nih.govmdpi.com Most rodent models develop nephrocalcinosis (crystal deposits within the kidney tissue) rather than the distinct, free-lying stones (nephrolithiasis) typically seen in humans. researchgate.netnih.gov Furthermore, there are significant differences in urinary chemistry and renal anatomy compared to humans. nih.gov
Larger Animal Models:
Advantages: Larger animals like pigs and cats have renal anatomy and physiology that more closely resemble humans. nih.govresearchgate.net This makes them better suited for studies involving surgical interventions or for examining stone formation in a more physiologically relevant context. nih.govsci-hub.se Naturally occurring stone disease in cats and dogs provides a unique opportunity to study spontaneous stone formation without artificial induction. sci-hub.seresearchgate.net
Limitations: The main drawbacks of using larger animals are the high costs associated with their purchase, housing, and care. nih.govresearchgate.net They also have longer lifespans and slower reproductive rates, making genetic studies more challenging. Ethical considerations are also more pronounced. researchgate.net
Other Models:
The fruit fly, Drosophila melanogaster, has emerged as a cost-effective model with a short life cycle and powerful genetic tools. mdpi.comnih.gov While anatomically very different from humans, its Malpighian tubules share functional similarities with human renal tubules, and it can be induced to form calcium oxalate crystals. mdpi.comwhuhzzs.com
Interactive Data Table: Advantages and Limitations of Animal Models in COM Nephrolithiasis Research
| Model | Advantages | Limitations | Reference(s) |
| Rat | Well-established, cost-effective, easy induction of hyperoxaluria and CaOx crystal deposition. | Develops nephrocalcinosis more often than nephrolithiasis, resistance to spontaneous stone formation. | mdpi.com, nih.gov, nih.gov |
| Mouse | Powerful genetic tools (knockout/transgenic models), low cost. | High resistance to crystal deposition (often requires both hypercalciuria and hyperoxaluria), high cost for genetic models, time-consuming. | auajournals.org, nih.gov |
| Pig | Anatomical and physiological similarity to humans, suitable for surgical studies, large urine volume for analysis. | High cost, large size, ethical considerations. | auajournals.org, nih.gov, nih.gov |
| Cat | Spontaneous formation of CaOx stones (natural model), useful for studying Randall's plaques and dietary influences. | Less accessible for laboratory research, genetic manipulation is difficult. | sci-hub.se, researchgate.net |
| Drosophila | Very low cost, rapid life cycle, powerful genetic tools, minimal ethical concerns. | Significant anatomical and physiological differences from mammals. | mdpi.com, whuhzzs.com, nih.gov |
Spectroscopic and Microscopic Techniques
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the three-dimensional morphology and surface microstructure of this compound crystals. This technique provides high-resolution images that reveal the intricate details of crystal habits and aggregation patterns.
Studies using SEM have shown that COM crystals in kidney stones are often composed of arrangements of sub-micron-sized crystals. nih.gov The morphology of these crystals can vary, presenting as sphere-like or clumping structures with irregularities in size and orientation. iaea.org Often, these crystals are tightly packed and regularly ordered. iaea.org SEM analysis of synthetic COM has identified the prevalence of twinned crystals and polycrystalline agglomerates. arxiv.org When stones are treated to remove the organic matrix, SEM imaging has confirmed that the inorganic crystals are plate-like and stacked on their (100) surfaces. nih.gov Furthermore, SEM is used in conjunction with other techniques to confirm the bulk mineral composition of stones and to observe the micro-morphology within the internal structure. plos.org This detailed structural information is crucial for understanding the genesis and growth of renal stones. iaea.org
X-ray Diffraction (XRD) for Polymorph Identification
X-ray Diffraction (XRD) is a definitive method for identifying the specific crystalline phase or polymorph of calcium oxalate. Calcium oxalate exists in three hydrated forms: the thermodynamically stable monohydrate (COM, whewellite), the metastable dihydrate (COD, weddellite), and the trihydrate (COT, caoxite). acs.org Since each crystalline solid has a unique atomic arrangement, it produces a characteristic diffraction pattern when exposed to X-rays, allowing for unambiguous identification.
XRD is crucial for distinguishing between COM, COD, and COT. acs.orgmdpi.com The technique is used to analyze the composition of kidney stones, confirming the presence of COM as a major phase. plos.orgacs.org Researchers use powder XRD (PXRD) on stone fragments or synthetic crystals to identify the mineral composition. nih.govplos.org For instance, time-resolved synchrotron X-ray diffraction has been employed to study the structural evolution of COM upon heating, revealing its transformation through various anhydrous phases. curtin.edu.au Quantitative analysis using PXRD can help determine the relative amounts of COM and COD in a sample, providing insights into the stone formation process. nih.govplos.org The diffraction data, including the positions and intensities of peaks, are compared to reference patterns from crystallographic databases for accurate phase identification. mdpi.com
| Calcium Oxalate Polymorph | Crystal System | Key Distinguishing Feature |
| This compound (COM) | Monoclinic | Thermodynamically most stable form at ambient conditions. acs.org |
| Calcium Oxalate Dihydrate (COD) | Tetragonal | Metastable, often transforms to COM over time or with heating. acs.org |
| Calcium Oxalate Trihydrate (COT) | Triclinic | Least stable hydrated form, readily transforms to COM. acs.org |
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared Spectroscopy (FTIR) is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. In the context of this compound, FTIR is essential for confirming its identity and for quantitative analysis, particularly in distinguishing it from the dihydrate form. nih.govnih.gov
The FTIR spectrum of COM exhibits characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. Key peaks for COM include strong bands for carbonyl (C=O) stretching and other vibrations related to the carboxylate (COO-) group. researchgate.net An extended analysis focusing on the peak around 780 cm⁻¹ has been shown to enable a reliable quantitative analysis of the COM/COD ratio in kidney stones. nih.govplos.orgbiorxiv.org The technique is sensitive enough to be applied to microscopic areas of thin stone sections, providing spatial information about the stone's composition. nih.govplos.org FTIR analysis can overcome limitations of traditional chemical analysis, such as the inability to differentiate between COM and COD. nih.gov
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) for COM | Reference |
| Carbonyl (C=O) Stretching | ~1627-1638 | researchgate.net |
| Carbonyl (C=O) Stretching | ~1319-1323 | researchgate.net |
| C-O Stretching | ~1130 | researchgate.net |
| Peak for COM/COD Ratio Analysis | ~780 | nih.govplos.org |
Quartz Crystal Microbalance (QCM) for Kinetic Studies
The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique used to study the kinetics of crystal growth and dissolution in real-time. researchgate.netjcbsc.org It operates by measuring changes in the resonant frequency of a piezoelectric quartz crystal as mass is deposited onto or removed from its surface. nanoscience.com
In the study of this compound, a QCM electrode can be coated with a thin film of COM crystals. researchgate.netjcbsc.org When this crystal-coated electrode is exposed to a supersaturated solution of calcium and oxalate ions, the subsequent crystal growth causes an increase in mass, which is detected as a decrease in the crystal's resonant frequency. This allows for the precise monitoring of the kinetics of crystallization. researchgate.netjcbsc.org QCM has been used to investigate the influence of various additives on the growth rate of COM. researchgate.netjcbsc.org The technique, particularly when combined with dissipation monitoring (QCM-D), can also provide information on the viscoelastic properties of the deposited layers, which is useful for studying the adsorption of proteins and other molecules that can influence stone formation. nanoscience.comresearchgate.netacs.org
Particle Size Distribution Analysis
Analyzing the particle size distribution of this compound crystals is crucial for understanding the mechanisms of nucleation, growth, and aggregation. Various techniques are employed for this purpose, including dynamic light scattering (DLS) and image analysis from microscopy. nih.govauajournals.orgresearchgate.net
Particle size analysis provides insights into how different urinary components and inhibitors affect crystallization. For instance, studies have shown that the size of COM crystals can be influenced by urinary proteins like Tamm-Horsfall protein. nih.govauajournals.org Combining constant composition experiments with particle size determination allows researchers to differentiate between crystal growth, secondary nucleation, and aggregation events. nih.gov In microfluidic channel experiments, particle size distribution has been analyzed spatially and temporally to understand crystal formation under flow conditions, revealing that crystal size correlates with supersaturation levels. acs.org This information is critical for developing a comprehensive model of stone formation, as the size of crystals determines their potential for retention in the renal system. nih.gov
Turbidimetry for Nucleation Kinetics
Turbidimetry is a straightforward and effective optical method used to study the kinetics of nucleation for sparingly soluble salts like this compound. The technique measures the turbidity, or cloudiness, of a solution, which increases as solid particles form and scatter light.
In a typical experiment, solutions of calcium and oxalate are mixed to create a supersaturated solution. The time that elapses before a detectable increase in turbidity occurs is known as the induction time. researchgate.net This induction time is a key parameter in classical nucleation theory and is inversely related to the nucleation rate. researchgate.netnih.gov By measuring induction times at different supersaturation ratios, researchers can calculate important kinetic parameters, such as the nucleation rate, interfacial energy, and the size of the critical nucleus. researchgate.net Turbidimetry has been used to assess the effects of various urinary proteins and inhibitors on COM nucleation, demonstrating, for example, that albumin can act as a powerful nucleator. nih.govnih.gov
Mass Spectrometry for Proteomic Analysis of Stone Matrix
The organic matrix, though a minor component by weight (2-6%), is believed to play a significant structural and etiological role in the formation of kidney stones. usu.edu Mass spectrometry (MS) is the cornerstone of proteomics, enabling the large-scale identification and quantification of proteins embedded within the this compound stone matrix.
Proteomic analyses using techniques like tandem mass spectrometry (MS/MS) have identified a vast number of proteins within the COM matrix. researchgate.netnih.gov These studies involve extracting proteins from powdered stones, digesting them into smaller peptides, and then analyzing the peptides by MS to determine their amino acid sequences, which are then matched to protein databases. nih.govnih.gov Such research has revealed that the stone matrix proteome is complex, containing hundreds of unique proteins. researchgate.net Notably, many of these are inflammatory proteins, such as immunoglobulins, defensins, and clusterin, suggesting that inflammatory processes are involved in stone formation. physiology.orgnih.govpeerj.com Comparing the protein profile of the stone matrix to that of urine helps identify proteins that are specifically enriched in stones, pointing to their potential role in promoting or inhibiting crystallization. researchgate.net
| Protein Category | Examples Identified in COM Stone Matrix | Reference |
| Inflammatory Proteins | Immunoglobulins, Defensin-3, Clusterin, Complement C3a, Kininogen, Fibrinogen, Calgranulins | nih.govpeerj.com |
| Calcium-Binding Proteins | Osteopontin, Prothrombin, Protein S, Protein Z | peerj.com |
| Abundant Urinary Proteins | Albumin, Uromodulin | researchgate.netpeerj.com |
Fluorescence Microscopy
Fluorescence microscopy has emerged as a powerful and versatile tool for investigating this compound (COM) crystals, offering significant advantages in visualizing and understanding their complex interactions within biological systems. This technique allows for the specific labeling and tracking of COM crystals, enabling detailed studies of their formation, growth, and interactions with cells and organic molecules. Unlike conventional light microscopy, fluorescence microscopy provides high contrast and specificity, making it possible to distinguish crystals from their surrounding environment and to observe dynamic processes in real-time.
A primary application of fluorescence microscopy in COM research is the study of crystal-cell interactions, which are fundamental to understanding the pathogenesis of conditions like kidney stone formation. rsc.org By labeling COM crystals with fluorescent probes, researchers can visually track their adhesion to, and internalization by, renal tubular epithelial cells and macrophages. rsc.orgd-nb.infokarger.compnas.org This methodology has been crucial in elucidating the cellular mechanisms involved in crystal retention and clearance.
Furthermore, fluorescence techniques are instrumental in examining the influence of various urinary macromolecules on COM crystallization. For instance, proteins like osteopontin can be fluorescently labeled to map their adsorption onto crystal surfaces, providing insights into their roles as inhibitors or promoters of crystal growth and aggregation. acs.org Advanced methods, including confocal and multiphoton microscopy, offer enhanced resolution and optical sectioning capabilities, allowing for three-dimensional reconstruction of crystal-cell complexes and the precise localization of crystals and associated proteins within tissues. acs.orgnih.govnih.gov
Labeling and Autofluorescence of COM
To visualize this compound using fluorescence microscopy, crystals are typically labeled with extrinsic fluorescent markers. A variety of dyes and conjugated molecules have been successfully used to stain COM crystals. The choice of fluorescent label often depends on the specific research question, such as studying crystal-cell interactions or the binding of specific proteins. rsc.org
For instance, research has shown that COM crystals can be effectively labeled with fluorescently-conjugated antibodies, such as FITC-conjugated IgG and Cy3-conjugated IgG. rsc.org Small molecules like Alexa Fluor 488 have also been used to directly label COM. rsc.orgkarger.com These labeling techniques are invaluable for tracking the fate of crystals in cell culture experiments, allowing for the visualization of adhesion and internalization by cells. rsc.org In some studies, calcium-binding fluorescent probes like Fluo-4 are used to detect calcium-containing particles, including COM nanocrystals. nih.gov
The following table summarizes various fluorescent probes used for labeling COM crystals:
| Fluorescent Label | Type | Emission Color | Application | Reference(s) |
| Alexa Fluor 488 | Small Molecule Dye | Green | Labeling COM for internalization studies. | rsc.orgkarger.com |
| FITC-conjugated IgG | Antibody Conjugate | Green | Labeling COM for crystal-cell interaction and adhesion studies. | rsc.orgdovepress.com |
| Cy3-conjugated IgG | Antibody Conjugate | Red | Labeling COM for crystal-cell interaction studies. | rsc.org |
| Ponceau S | Ionic Dye | Red | Staining COM crystals. | rsc.org |
| Coomassie Brilliant Blue R-250 | Ionic Dye | Blue | Staining COM crystals. | rsc.org |
| Fluo-4 AM | Calcium Indicator | Green | Detecting calcium-containing nanocrystals. | nih.gov |
In addition to extrinsic labeling, COM can exhibit intrinsic fluorescence, or autofluorescence, under specific excitation wavelengths. Multimodal imaging studies have revealed that COM overgrowth on kidney stones can display a distinct green and yellow autofluorescence with 488 nm or 552 nm single-photon excitation, respectively. nih.gov This autofluorescence is thought to originate from organic material layered within the crystal structure. nih.gov More advanced techniques, such as synchrotron deep ultraviolet (DUV) fluorescence microscopy, have identified a characteristic fluorescence emission for calcium oxalate at around 420 nm after excitation at 275 nm. nih.gov This label-free approach is particularly useful for identifying COM microcrystals directly in tissue samples like kidney biopsies, avoiding potential artifacts from staining procedures. nih.gov
Confocal and Multiphoton Microscopy
Confocal and multiphoton microscopy are advanced fluorescence imaging techniques that provide significant advantages for studying this compound, particularly within the complex three-dimensional environment of cells and tissues. These methods offer superior optical sectioning capabilities, which eliminates out-of-focus fluorescence and results in images with higher contrast and resolution compared to conventional widefield fluorescence microscopy.
Confocal microscopy uses a pinhole to reject out-of-focus light, enabling the reconstruction of 3D images from a series of thin optical slices. This has been instrumental in definitively identifying the internalization of fluorescently labeled COM crystals by cells. rsc.org Researchers can visualize the precise location of crystals relative to cellular structures, such as the nucleus or cell membrane, confirming whether crystals are merely adhering to the cell surface or have been fully engulfed. d-nb.infodovepress.com For example, studies have used confocal microscopy to observe fluorescently labeled osteopontin adsorbed to COM crystal surfaces and to quantify protein binding. acs.org Similarly, it has been used to confirm the expression and localization of crystal-binding proteins, like annexin (B1180172) II, on the apical surface of renal cells. nih.gov
Multiphoton microscopy represents a further advancement, using non-linear excitation with longer wavelength light (typically in the infrared range). This provides deeper tissue penetration, reduced phototoxicity, and lower light scattering, making it ideal for imaging COM within intact tissues. nih.gov A key finding from multiphoton microscopy is the identification of unique autofluorescence signatures of different mineral types in kidney stones. nih.gov Studies have shown that COM overgrowth has a distinct green and yellow fluorescence, which differs from the blue autofluorescence signature of the apatite-rich Randall's plaque it often grows upon. nih.gov This allows for label-free differentiation of mineral composition and provides insights into the spatial and molecular transition from tissue-based plaques to urinary stones. nih.gov
The following table summarizes key research findings obtained using these advanced microscopy techniques:
| Microscopy Technique | Research Focus | Key Findings | Reference(s) |
| Confocal Laser Scanning Microscopy | Crystal Internalization | Successfully identified and quantified internalized COM crystals within MDCK and J774.1 macrophage cells. | rsc.orgd-nb.info |
| Confocal Laser Scanning Microscopy | Protein-Crystal Interaction | Visualized and mapped the adsorption of fluorescently labeled osteopontin onto COM crystal surfaces. | acs.org |
| Confocal Laser Scanning Microscopy | Crystal-Binding Proteins | Confirmed the localization of annexin II on the apical membrane of renal cells, validating its role in COM binding. | nih.gov |
| Confocal Laser Scanning Microscopy | Cellular Response to Crystals | Observed the expression and distribution of cellular stress markers, like GRP78, in response to COM. | mdpi.com |
| Multiphoton Microscopy | Autofluorescence Signature | Identified a distinct green and yellow autofluorescence from COM overgrowth in kidney stones, differentiating it from apatite plaque. | nih.gov |
| Synchrotron DUV Fluorescence Microscopy | In-tissue Crystal Detection | Detected a fluorescence signal at 420 nm from COM in kidney biopsies, enabling identification of macro- and microcrystals. | nih.gov |
Genetic and Molecular Basis of Calcium Oxalate Monohydrate Stone Formation
Genetic Predisposition to Urolithiasis and COM Stones
The tendency for kidney stones to run in families has been observed for over a century, suggesting a hereditary basis. nih.gov It is estimated that up to 50% of an individual's risk for developing kidney stones can be attributed to genetic factors. nih.gov This genetic susceptibility manifests in both rare, single-gene disorders and more common, complex polygenic forms.
Monogenic Forms of Urolithiasis
Monogenic, or Mendelian, forms of urolithiasis are caused by mutations in a single gene and often present with a more severe phenotype, including an earlier age of onset, frequently in childhood or adolescence. nih.govauajournals.org These disorders, while individually rare, provide crucial insights into the fundamental pathways involved in stone formation. karger.com
Primary hyperoxalurias (PH) are a group of autosomal recessive disorders resulting from inborn errors of glyoxylate (B1226380) metabolism in the liver. auajournals.orgopenaccessjournals.com Mutations in genes such as AGXT (causing PH type 1), GRHPR (PH type 2), and HOGA1 (PH type 3) lead to the overproduction of oxalate (B1200264). nih.govopenaccessjournals.com This systemic overproduction results in extremely high levels of oxalate in the urine (hyperoxaluria), leading to the formation of COM crystals, recurrent kidney stones, and nephrocalcinosis (calcium oxalate deposits in the kidney tissue). auajournals.orgopenaccessjournals.com Stones in patients with PH type 1 are often composed of more than 95% pure calcium oxalate monohydrate. auajournals.org
Other monogenic conditions associated with COM stone formation include Dent disease, a rare X-linked genetic disorder, and various forms of distal renal tubular acidosis, which can be caused by mutations in several genes. nih.govkidney.org These conditions often lead to hypercalciuria (high urine calcium), a primary risk factor for calcium-based stones. nih.govfrontiersin.org
Polygenic Inheritance and Familial Clustering
In most individuals, the genetic risk for COM stones is not due to a single gene mutation but rather the combined effect of multiple common genetic variants, each with a small impact. This is known as polygenic inheritance. nih.govjle.com The strong familial clustering of idiopathic calcium oxalate urolithiasis supports this complex mode of inheritance. nih.govresearchgate.net Studies have shown that first-degree relatives of individuals with calcium oxalate stones have a significantly higher frequency of the condition compared to relatives of those without stones. nih.gov Twin studies have further solidified the heritability of kidney stones, estimating it to be between 46% and 57%. jle.commdpi.com This multifactorial origin involves an interplay between these genetic predispositions and environmental influences like diet. oup.com
Identified Genetic Loci and Associated Genes
Genome-wide association studies (GWAS) and candidate gene studies have successfully identified several genetic loci and specific genes associated with an increased risk of calcium-containing kidney stones. nih.govnih.gov These genes are often involved in the transport and regulation of ions like calcium, phosphate (B84403), and oxalate in the kidneys and intestines.
| Gene | Function/Association | Implication in COM Stone Formation |
| CLDN14 | Encodes claudin-14, a protein that regulates the paracellular passage of calcium in the thick ascending limb of the loop of Henle. nih.govurologyresearchandpractice.org | Variants can lead to increased urinary calcium excretion (hypercalciuria), a major risk factor for calcium oxalate stones. nih.govnih.gov |
| SLC34A1 / SLC34A3 | Encode sodium-phosphate cotransporters (NaPi-IIa and NaPi-IIc) responsible for phosphate reabsorption in the proximal tubule. nih.govurologyresearchandpractice.org | Mutations can cause hypophosphatemia and associated hypercalciuria, predisposing to stone formation. nih.govnih.gov Monoallelic variants are considered predisposing factors. mdpi.comresearchgate.net |
| SLC9A3R1 | Encodes a regulatory protein involved in ion transport. nih.govresearchgate.net | Monoallelic variants are found more frequently in kidney stone formers and are considered a predisposing factor. researchgate.net |
| CLDN16 | Encodes claudin-16, another tight junction protein crucial for magnesium and calcium reabsorption in the kidney. nih.govnih.gov | Inactivating mutations cause familial hypomagnesemia with hypercalciuria and nephrocalcinosis (FHHNC), leading to stone formation. researchgate.netnih.gov |
| CYP24A1 | Encodes the enzyme (24-hydroxylase) that inactivates vitamin D. nih.govresearchgate.net | Mutations lead to elevated levels of active vitamin D, causing increased intestinal calcium absorption and hypercalciuria. researchgate.net |
| AGXT , GRHPR , HOGA1 | Genes responsible for the three types of primary hyperoxaluria (PH), rare autosomal recessive disorders. nih.govopenaccessjournals.com | Mutations result in the overproduction of oxalate, leading to severe hyperoxaluria and recurrent calcium oxalate stone formation. openaccessjournals.com |
Molecular Mechanisms Linking Genetic Factors to COM Formation
Genetic variations contribute to COM stone formation primarily by disrupting the delicate balance of calcium and oxalate in the body, a state known as homeostasis. nih.govnih.gov These disruptions can occur at the level of intestinal absorption, hepatic production, or renal excretion of these stone-forming ions.
Disturbances in Calcium and Oxalate Homeostasis
The formation of calcium oxalate crystals is fundamentally driven by the supersaturation of urine with calcium and oxalate ions. mdpi.comfrontiersin.org Genetic factors play a critical role in creating this supersaturated environment.
Hypercalciuria , or excess calcium in the urine, is the most common metabolic abnormality found in patients with calcium stones. karger.comfrontiersin.org Genetic variations can lead to hypercalciuria through several mechanisms:
Increased Intestinal Absorption: Activating variants in genes like TRPV6, which encodes a calcium channel in the intestine, can lead to absorptive hypercalciuria. nih.gov Similarly, mutations in the CYP24A1 gene, which regulates vitamin D degradation, result in higher vitamin D levels and consequently, increased calcium absorption. nih.gov
Reduced Renal Reabsorption: Genes like CLDN14 are pivotal in controlling how much calcium is reabsorbed by the kidneys. nih.gov Genetic variants that alter the function of such genes can lead to a "renal leak" of calcium, increasing its concentration in the urine. frontiersin.org
Increased Bone Resorption: Some genetic models suggest a dysregulation of calcium transport that includes increased bone resorption, releasing more calcium into the bloodstream to be filtered by the kidneys. nih.gov
Hyperoxaluria , or excess oxalate in the urine, is another key driver of COM stone formation. nih.govurologyresearchandpractice.org While severe hyperoxaluria is characteristic of monogenic disorders like Primary Hyperoxaluria (due to mutations in AGXT, GRHPR, or HOGA1), milder forms can also have a genetic basis. nih.govopenaccessjournals.com For instance, mutations in the SLC26A6 gene, which is involved in intestinal oxalate secretion, have been shown in animal models to cause hyperoxaluria and calcium oxalate stones by increasing net intestinal absorption of oxalate. karger.com Similarly, defects in the SLC26A1 gene, an anion exchanger, have been identified as a novel cause of calcium oxalate nephrolithiasis. jle.com
Role of Specific Proteins and Enzymes
Beyond the direct regulation of ion transport, certain proteins and enzymes influenced by genetic factors can modulate the process of stone formation. The inflammatory response within the kidney is increasingly recognized as a crucial element in the development of calcium oxalate stones. mdpi.commdpi.com
Interleukin-11 (IL-11) has been identified as a key gene and potential intervention target in idiopathic calcium oxalate stone formation. nih.govamegroups.org Research indicates that IL-11 levels are significantly elevated in patients with these stones. nih.gov The interleukin family of proteins can promote stone formation through several mechanisms:
Promoting Inflammation: Interleukins can trigger inflammatory responses in the urinary tract, leading to tissue damage. nih.govamegroups.org
Regulating Calcium Metabolism: Certain interleukins may influence the transport and excretion of calcium ions, increasing the risk of crystal precipitation. nih.govamegroups.org
Stimulating Cell Adhesion: They can activate renal epithelial cells, making them more likely to bind with crystal nuclei, a critical step in stone growth. nih.govamegroups.org
The NLRP3 inflammasome is another key protein complex involved in the inflammatory response to COM crystals. mdpi.comfrontiersin.org When COM crystals are present, they can induce cellular stress and the production of reactive oxygen species (ROS), which in turn activates the NLRP3 inflammasome in renal cells. frontiersin.org This activation leads to the cleavage of caspase-1 and the release of pro-inflammatory cytokines like IL-1β, perpetuating a cycle of inflammation, cell injury, and further crystal retention and growth. mdpi.comfrontiersin.org Genetic factors that modulate the activity of the NLRP3 inflammasome could therefore influence an individual's susceptibility to stone-related kidney damage.
Biomineralization of Calcium Oxalate Monohydrate Beyond Urolithiasis
COM Formation in Plants
Calcium oxalate (B1200264) (CaOx) crystals are found in over 215 families of plants, including algae, gymnosperms, and angiosperms. mdpi.comnih.gov These plants accumulate CaOx through a process of biomineralization, which is far from a simple, random precipitation of ions. nih.gov Instead, it is a highly controlled process occurring within specialized cells known as crystal idioblasts, where crystals of specific shapes and sizes are formed. mdpi.comnih.govmdpi.com The most common form of these crystals is calcium oxalate monohydrate, also known as whewellite (B87421). mdpi.com The formation process involves the uptake and accumulation of calcium from the environment and the biosynthesis of oxalic acid by the plant. nih.gov
The synthesis of oxalic acid in plants can occur through multiple pathways, including the conversion of glycolate (B3277807) or the breakdown of ascorbic acid or oxaloacetate. mdpi.com This oxalic acid then reacts with calcium ions, leading to the formation of calcium oxalate crystals. mdpi.com This process is believed to be crucial for maintaining ionic equilibrium within the plant. mdpi.com The constancy of crystal morphology within a given plant species, the specialization of the cells in which they form, and the coordination between crystal growth and cell expansion all point to a strong genetic regulation of CaOx formation. nih.gov
Physiological Roles of COM Biocrystals in Plants
The formation of this compound crystals in plants serves several vital physiological functions. One of the primary roles is the regulation of calcium levels. nih.govcas.cn While calcium is an essential nutrient for plant growth, high concentrations can be toxic. nih.gov Plants utilize CaOx crystal formation as a high-capacity system to sequester excess calcium, thereby maintaining calcium homeostasis. nih.govcas.cn These crystals can account for a significant portion of a plant's dry weight and up to 90% of its total calcium content. cas.cn
In some cases, the calcium stored in CaOx crystals can be remobilized and utilized by the plant when external calcium sources are limited, suggesting that these biocrystals can also function as a calcium reserve. cas.cn Beyond calcium regulation, COM crystals are implicated in a range of other physiological processes. There is evidence to suggest they play a role in the detoxification of heavy metals, such as lead, by incorporating them into the crystal structure. cas.cn However, this function appears to be specific to both the plant species and the type of heavy metal. cas.cn
Another proposed function is in photosynthesis, where the crystals may act as an internal source of carbon dioxide, particularly under stressful conditions like drought when stomata are closed. usp.br This "alarm photosynthesis" hypothesis suggests that the degradation of oxalate can release CO2 for photosynthetic assimilation. usp.br Furthermore, the sharp, needle-like raphide crystals, a specific morphology of COM, are thought to provide defense against herbivores. nih.govnih.gov
Table 1: Proposed Physiological Roles of this compound in Plants
| Physiological Role | Description | Supporting Evidence |
| Calcium Regulation | Sequesters excess calcium to prevent toxicity and maintain homeostasis. nih.govcas.cnnih.gov | High concentrations of CaOx crystals are found in plant tissues, and their formation is influenced by calcium availability. cas.cnnih.gov |
| Calcium Reserve | Stored calcium can be remobilized during periods of calcium deficiency. cas.cn | Studies have shown the dissolution of CaOx crystals when external calcium is limited. cas.cn |
| Heavy Metal Detoxification | Sequesters toxic heavy metals by incorporating them into the crystal lattice. cas.cnnih.gov | Evidence of heavy metals co-localizing with CaOx crystals in some plant species. cas.cn |
| Internal CO2 Source | Degradation of oxalate provides a source of CO2 for photosynthesis during stress. usp.br | Crystal decomposition and increased oxalate oxidase activity observed during stomatal closure. usp.br |
| Herbivore Deterrence | Sharp crystal shapes, like raphides, deter feeding by animals. nih.govnih.gov | The physical properties of the crystals can cause irritation to the mouth and digestive tract of herbivores. |
Factors Influencing COM Morphology and Polymorphism in Plants
The morphology and polymorphism of calcium oxalate crystals in plants are not random but are influenced by a combination of genetic and environmental factors. nih.gov The shape of the crystals is remarkably consistent within a particular species, suggesting a strong genetic control over the biomineralization process. nih.gov This process occurs within specialized vacuolar compartments inside crystal idioblast cells, where the plant can precisely regulate the conditions for crystal formation. mdpi.comnih.gov
The final shape of the COM crystal, whether it be prismatic, raphide (needle-like), druse (spherical aggregates), or styloid (elongated), is determined by the intravacuolar environment. researchgate.net This includes the concentration of calcium and oxalate ions, the pH, and the presence of various organic molecules that can act as templates or inhibitors of crystal growth. mdpi.comresearchgate.netphysiology.org For instance, the monoclinic whewellite (COM) is often formed under conditions of high supersaturation of calcium and oxalate ions, which can be induced by stressful situations. mdpi.com
Environmental factors can also play a significant role. For example, exposure to heavy metals like mercury has been shown to increase the number of raphide and prismatic crystals in some plants. researchgate.net Similarly, the availability of calcium in the soil can influence the quantity of crystals produced. cas.cn The interplay between these genetic and environmental factors results in the diverse array of COM crystal morphologies observed across the plant kingdom.
Fungal Biomineralization of COM
The formation of this compound is also a common phenomenon among fungi, particularly those found in forest litter and soil. nih.gov Many species of ectomycorrhizal fungi, which form symbiotic relationships with the roots of trees, are known to produce COM crystals on their hyphae. nih.gov This process is generally thought to occur when oxalic acid, produced and secreted by the fungus, reacts with calcium ions present in the surrounding environment. nih.gov The resulting COM crystals can appear in various forms, including prismatic, styloid, and raphide shapes. nih.govnih.gov
While precipitation from the interaction of secreted oxalic acid and environmental calcium is a key part of the process, the regularity and specific morphology of the crystals suggest that their formation is a regulated process, potentially occurring at specific sites within or on the fungal hyphae. nih.gov
Role in Nutrient Cycling (Calcium, Phosphorus)
Fungal biomineralization of COM plays a crucial role in the cycling of essential nutrients in terrestrial ecosystems, particularly calcium and phosphorus. nih.govnih.gov By precipitating calcium as calcium oxalate, fungi can accumulate this element in a solid, less mobile form. oregonstate.edu This can be a significant mechanism for regulating calcium availability in the soil. nih.gov Under conditions of calcium limitation, some fungi may be able to dissolve the hyphal COM crystals, releasing calcium back into the environment. nih.govnih.gov
The production of oxalic acid by fungi is also intricately linked to phosphorus availability. nih.gov Oxalic acid is a strong chelating agent, meaning it can bind to metal ions. nih.gov In the soil, phosphorus is often locked up in insoluble forms, bound to minerals containing iron and aluminum. The oxalic acid secreted by fungi can chelate these metal ions, thereby releasing soluble phosphate (B84403) that can be taken up by the fungus and, in the case of mycorrhizal fungi, transferred to their plant partners. oup.comtandfonline.com The formation of COM is, therefore, a byproduct of this process that simultaneously influences calcium cycling. nih.gov Research has shown that the amount of COM formed by fungi can be influenced by the levels of both calcium and phosphorus in the environment. nih.govnih.gov
Influence of Environmental Conditions on Fungal COM Formation
The formation of this compound by fungi is significantly influenced by various environmental conditions. oup.com The availability of carbon and nitrogen sources, the pH of the surrounding medium, and the presence of different metal ions can all affect the production of oxalic acid by the fungus and, consequently, the formation of COM crystals. oup.com
Studies have demonstrated that the amount of COM formed by the ectomycorrhizal fungus Piloderma fallax is affected by the concentrations of calcium and phosphorus in the growth medium. nih.govnih.gov Higher levels of phosphorus were found to promote the formation of more calcium oxalate. nih.govnih.gov Conversely, under phosphorus-limiting conditions, there was a direct positive relationship between the calcium level and the amount of COM formed. nih.govnih.gov
The pH of the environment is another critical factor. Fungal crystallization of COM typically occurs under acidic conditions, with pH values ranging from 2.0 to 5.5. mdpi.com The specific type of calcium oxalate hydrate (B1144303) formed (monohydrate or dihydrate) can also be influenced by the pH and the presence of other ions in the environment. vliz.benih.gov For example, in some brown rot fungi, both the monohydrate (whewellite) and the dihydrate (weddellite) forms of calcium oxalate were observed, with their relative abundance being influenced by the specific fungal species and the substrate they were growing on. mdpi.com The presence of other organic acids secreted by the fungi, as well as various ions from the environment, can also affect the ratio of weddellite (B1203044) to whewellite and the morphology of the crystals. nih.gov
Emerging Research Directions and Future Perspectives
Development of Novel Therapeutic Strategies for COM Urolithiasis
Current management of kidney stones often involves invasive procedures or preventative measures with limited efficacy and high recurrence rates. ijpsjournal.comamegroups.org Consequently, research is intensely focused on developing novel pharmacological interventions that target the specific mechanisms of COM stone formation. ijpsjournal.comemjreviews.comfrontiersin.org
The initial steps of stone formation, crystal nucleation (the birth of a new crystal) and subsequent growth, are primary targets for new therapies. mdpi.com The process is driven by the supersaturation of urine with calcium and oxalate (B1200264) ions. mdpi.com Researchers are investigating various natural and synthetic molecules that can inhibit these early stages.
Several urinary and dietary components have been identified as potent inhibitors of COM crystallization. physiology.org These inhibitors can delay the onset of nucleation and slow down the growth of existing crystals. Key inhibitors under investigation include:
Osteopontin (B1167477) (OPN): This acidic glycoprotein (B1211001) is a powerful inhibitor of COM crystallization and aggregation. hrpub.org It is believed to interact with the crystal edges and calcium-rich faces of COM crystals, thereby impeding their growth. hrpub.org Studies using droplet microfluidics have shown that OPN can completely inhibit nucleation at very low concentrations (3.2 x 10⁻⁸ M), highlighting the significant role of macromolecules even in trace amounts. nih.gov
Citrate (B86180): A small organic anion found in urine, citrate is a well-known inhibitor of both the nucleation and growth of COM crystals. hrpub.orgresearchgate.net It works by forming soluble complexes with calcium ions, reducing the available calcium for crystallization, and by binding to the crystal surfaces. physiology.orgresearchgate.net
Magnesium: This divalent cation can inhibit COM nucleation, although at higher concentrations compared to macromolecules like OPN. nih.gov Its inhibitory effect is not solely due to reducing supersaturation but also appears to alter the crystal growth process itself. nih.gov
Phytate: Found in many plant-based foods, phytate has been shown to be a potent inhibitor of calcium oxalate nucleation, even more so than citrate and magnesium at similar concentrations. mdpi.com
Other Urinary Proteins: Besides OPN, other proteins like nephrocalcin are recognized as inhibitors of COM crystallization. physiology.org In fact, urinary proteins from healthy individuals show significantly more inhibitory activity on COM crystal growth than those from stone formers. physiology.org
| Inhibitor | Mechanism of Action | Key Research Findings |
| Osteopontin (OPN) | Binds to COM crystal faces, inhibiting growth and aggregation. hrpub.org | A potent macromolecular inhibitor, effective at very low concentrations. nih.gov |
| Citrate | Complexes with calcium ions, reducing supersaturation; binds to crystal surfaces. physiology.orgresearchgate.net | A significant small-molecule inhibitor of both nucleation and growth. hrpub.orgresearchgate.net |
| Magnesium | Reduces supersaturation and alters the crystal growth process. nih.govumbalk.org | Inhibits nucleation, but its effect cannot be explained by altered supersaturation alone. nih.gov |
| Phytate | Potently inhibits the nucleation of calcium oxalate crystals. mdpi.com | Inhibition of nucleation rate increases in the order: magnesium < citrate < hydroxycitrate < chondroitin (B13769445) sulfate (B86663) < phytate. mdpi.com |
| Nephrocalcin | Inhibits the nucleation of COM crystals. physiology.orgnih.gov | Along with other urinary proteins, contributes to the overall inhibitory capacity of urine. physiology.org |
This table provides a summary of key inhibitors and their effects on COM nucleation and growth based on available research data.
For a stone to form, nascent crystals must be retained within the kidney, which often occurs through their attachment to renal epithelial cells. nih.govnih.gov This crystal-cell interaction is a critical step and, therefore, a key therapeutic target. nih.gov COM crystals can cause injury to these cells, creating more sites for crystal attachment and promoting stone development. nih.govresearchgate.net
Research has shown that various molecules can interfere with this process:
Glycosaminoglycans (GAGs): These are major components of the urinary tract. hrpub.org Certain GAGs, like heparan sulfate, and semi-synthetic polysaccharides can effectively inhibit the adhesion of COM crystals to cultured renal cells. hrpub.orgnih.gov They are thought to work by coating the crystal surface, thus preventing it from binding to the anionic sites on the cell surface. nih.govnih.gov
Urinary Anions: Molecules such as uropontin (the urinary form of osteopontin), nephrocalcin, and citrate compete with the cell surface for binding sites on the crystal. nih.gov This competition can determine whether a crystal adheres to a cell or is harmlessly washed out with urine. nih.gov
Epigallocatechin gallate (EGCG): A compound found in green tea, EGCG has been shown in vitro to inhibit the binding of COM crystals to renal epithelial cells by affecting certain proteins that act as crystal receptors. nih.gov
Given the multifactorial nature of stone formation, therapies that combine multiple inhibitors are a promising strategy. ijpsjournal.com This approach aims to target different stages of the crystallization pathway simultaneously for a more potent effect.
Clinical practice and ongoing research are exploring several combinations:
Potassium Citrate and Magnesium: This combination is frequently prescribed. umbalk.org Citrate increases urinary pH and inhibits crystal growth, while magnesium also acts as a crystallization inhibitor. umbalk.org
Thiazide Diuretics and Potassium Citrate: Thiazides are diuretics that reduce urinary calcium excretion, a primary risk factor for calcium-based stones. nih.govemjreviews.com When combined with potassium citrate, which inhibits crystal aggregation, this therapy addresses two key aspects of stone formation. emjreviews.com
Thiazides and Sodium Restriction: Advising patients on thiazides to also restrict their dietary sodium intake significantly enhances the reduction in urinary calcium. nih.gov
Citrate, Pyridoxine, and Magnesium: This combination is recommended by some urological guidelines for the prevention and treatment of stones. umbalk.org Pyridoxine (Vitamin B6) is involved in oxalate metabolism and can help reduce its excretion. umbalk.org
| Combination Therapy | Target Mechanism | Observed Effects |
| Potassium Citrate + Magnesium | Increases urinary citrate (inhibitor); Magnesium inhibits crystallization. umbalk.org | Increases urinary pH and reduces stone formation. umbalk.org |
| Thiazide Diuretics + Potassium Citrate | Reduces urinary calcium excretion; Citrate inhibits crystal aggregation. emjreviews.com | Lowers calcium oxalate supersaturation. nih.gov |
| Thiazide Diuretics + Sodium Restriction | Maximizes the reduction of urinary calcium. nih.gov | Associated with the largest reduction in urine calcium compared to either treatment alone. nih.gov |
| Allopurinol + Other agents | Reduces uric acid levels (which can promote CaOx nucleation). nih.gov | Recommended for CaOx stone formers with high uric acid in their urine. nih.gov |
This table summarizes common combination therapies and their mechanisms of action in preventing COM urolithiasis, based on clinical studies and guidelines.
Inhibition of Crystal-Cell Interactions
Understanding Dynamic Processes within Kidney Stones (Dissolution and Recrystallization)
A groundbreaking shift in understanding kidney stones comes from the application of geological principles. geologyin.com Contrary to the long-held belief that kidney stones are inert, rock-like structures, recent research has revealed they are dynamic systems that undergo continuous growth, dissolution, and recrystallization. haptic.ronih.gov
Using advanced microscopy techniques, researchers have demonstrated that at least 50% of a stone's volume can dissolve and recrystallize during its formation. geologyin.com This process is analogous to diagenesis in geology, where minerals are altered after their initial deposition. nih.gov The stones are composed of alternating layers of organic matter and mineral crystals, creating a minute-by-minute record of the kidney's environment. haptic.ro These findings suggest that the body has natural mechanisms to slow stone growth and even partially dissolve them. geologyin.comhaptic.ro This discovery opens up a completely new therapeutic avenue: the possibility of developing treatments that can enhance these natural dissolution processes to shrink or even completely dissolve stones within the kidney, something previously thought to be impossible. haptic.ronih.gov
Interdisciplinary Approaches Integrating Biology, Chemistry, and Materials Science
The complexity of COM stone formation necessitates a multidisciplinary research effort. nih.gov The integration of geology, biology, chemistry, and materials science is yielding unprecedented insights. nih.gov
Geobiology: By treating kidney stones as geological formations, researchers are uncovering dynamic processes of their growth and dissolution. geologyin.comnih.gov This approach, termed "universal biomineralization," recognizes that the interaction of life, water, and minerals follows similar principles in the human body as it does in natural environments like hot springs and coral reefs. geologyin.com
Proteomics: The organic matrix of stones, once considered a passive component, is now known to contain a complex mixture of proteins that actively modulate crystallization. acs.org Comprehensive proteomic analysis of COM stone matrices helps identify which proteins are incorporated into the stone and what role they play in either promoting or inhibiting its formation. acs.org
Materials Science and Spectroscopy: Advanced analytical techniques are crucial for understanding the structure and composition of stones at the micro and nano-scale. researchgate.net Techniques like Fourier Transform Infrared (FTIR) spectroscopy, powder X-ray diffraction (PXRD), and microfocus X-ray computed tomography (micro-CT) allow for detailed quantitative analysis of the different crystalline phases (COM vs. calcium oxalate dihydrate) within a stone, providing clues about its formation mechanism. researchgate.netresearchgate.net
Advanced Computational Modeling and Simulation of COM Crystallization
The process of crystallization, from nucleation to growth, is complex and influenced by numerous factors. taylorfrancis.com Advanced computational modeling and simulation are becoming indispensable tools for unraveling these complexities and designing new intervention strategies. nih.govpurdue.edu
Computational Fluid Dynamics (CFD): CFD tools are used to model and simulate the conditions inside a crystallizer, which can be analogous to the renal tubules. taylorfrancis.com These simulations can help researchers understand and optimize factors influencing crystal distribution, growth, and nucleation. taylorfrancis.com
Machine Learning and Neural Networks: Researchers are developing machine learning models, such as recurrent neural networks (RNNs), to predict and control the crystallization process. acs.org These models can capture the dynamic behavior of the system and can be used to develop control schemes that optimize outcomes, such as final crystal size. acs.org
Molecular Modeling: At the atomic level, computational methods are used to study the interactions between inhibitors (like citrate or proteins) and the specific faces of a COM crystal. physiology.org This provides a molecular-level understanding of how inhibitors work and can guide the design of more effective therapeutic molecules. nih.govacs.org These computational approaches are essential for advancing the field of crystallization science, allowing for the prediction of crystallization outcomes and the design of molecules with enhanced crystallization properties. nih.gov
Q & A
Q. What experimental models are used to study COM adhesion to renal epithelial cells?
COM adhesion to renal cells is a critical step in kidney stone formation. A common model involves human kidney proximal tubular epithelial (HK-2) cells exposed to nano-COM crystals (~100 nm). Damaged cells (e.g., via hydrogen peroxide) show increased adhesion due to upregulated expression of negatively charged molecules like phosphatidylserine (PS) and osteopontin (OPN), which bind to positively charged COM surfaces. Repair protocols using tea polysaccharides (TPS) reduce adhesion by restoring cell membrane integrity and downregulating adhesion molecules .
Q. How do thermal analysis techniques characterize COM decomposition?
Thermogravimetric analysis (TGA) identifies three distinct decomposition steps for COM:
Dehydration: CaC₂O₄·H₂O → CaC₂O₄ + H₂O (100–200°C)
Decarboxylation: CaC₂O₄ → CaCO₃ + CO (400–500°C)
Carbonate decomposition: CaCO₃ → CaO + CO₂ (600–800°C)
Differential scanning calorimetry (DSC) and kinetic modeling (e.g., Šesták-Berggren equation) further quantify activation energies (~68–81 kJ/mol for dehydration steps; ~180 kJ/mol for decomposition) .
Q. What methods differentiate COM from calcium oxalate dihydrate (COD) in kidney stones?
Micro-computed tomography (micro-CT) with a resolution of 7–23 μm quantifies morphological differences. A shape index based on surface curvature distinguishes COM (smooth, dense surfaces) from COD (rougher, irregular surfaces). Clinical validation using dual-energy CT and infrared spectroscopy confirms accuracy in stones >5 mm .
Q. How are COM crystal structures and morphologies characterized?
X-ray diffraction (XRD) confirms monoclinic crystal symmetry, while scanning electron microscopy (SEM) reveals prismatic or hexagonal plate-like morphologies. Energy-dispersive X-ray (EDX) analysis detects elemental composition, including dopants like cadmium, which alter optical properties without affecting morphology .
Advanced Research Questions
Q. How do urinary components modulate COM nucleation and aggregation?
Statistical experimental designs (e.g., central composite) evaluate interactions among pH, calcium, oxalate, citrate, and proteins. Key findings:
- Promoters : Oxalate and calcium increase supersaturation, driving COM nucleation.
- Inhibitors : Citrate binds calcium, reducing free ions available for COM formation.
- Proteins : Mucin disperses COM via steric hindrance, while lysozyme and lactoferrin promote growth via cationic amino acids (e.g., arginine, lysine) .
Q. What kinetic models describe COM thermal decomposition?
Non-isothermal kinetic analysis using integral isoconversional methods reveals:
Q. How do damaged renal cells exacerbate COM adhesion?
Oxidative stress (e.g., hydrogen peroxide) increases PS externalization and hyaluronic acid expression on HK-2 cells. These molecules bind COM via Ca²⁺ bridging. Repair mechanisms using TPS (2.31–10.88 kDa) restore membrane integrity, reducing adhesion by 40–60% via competitive inhibition .
Q. What role do cationic proteins play in COM growth modulation?
Lysozyme and lactoferrin, found in renal stone matrices, promote COM growth by adsorbing to crystal surfaces. Peptide subdomains rich in arginine/lysine accelerate layer advancement, altering crystal habit. This contrasts with inhibitors like TPS, which block attachment sites .
Q. How does EDTA interact with COM surfaces?
EDTA adsorption follows a Langmuir isotherm (R² > 0.98), with pseudo-second-order kinetics. Adsorption capacity decreases at pH >5 due to electrostatic repulsion. Thermodynamic parameters (ΔG⁰ < 0, ΔH⁰ > 0) confirm spontaneous, endothermic binding, suggesting potential for enzyme-mediated stone degradation .
Q. How do dopants like cadmium influence COM properties?
Cadmium doping (0.5–2.0 wt%) does not alter COM’s monoclinic structure but reduces optical bandgap energy (from 4.1 eV to 3.7 eV), enhancing UV absorption. EDX confirms homogeneous dopant distribution, enabling applications in photodegradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
